(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C52H74N14O12S2 |
|---|---|
分子量 |
1151.4 g/mol |
IUPAC名 |
(2R)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16R,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35+,36+,37+,38+,39-/m1/s1 |
InChIキー |
QVQOGNOOAMQKCE-LOVRMFBOSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, also known as the Manning Compound or SKF 100273, is a potent and selective synthetic antagonist of the vasopressin V1A receptor. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key functional characteristics. Detailed experimental protocols for radioligand binding assays and intracellular calcium mobilization assays are presented, alongside a summary of its known binding affinities and functional potencies. Furthermore, this guide illustrates the V1A receptor signaling pathway, offering a complete resource for researchers investigating the therapeutic potential and pharmacological properties of this important vasopressin antagonist.
Introduction
Arginine vasopressin (AVP) is a neurohypophysial hormone that plays a critical role in regulating a wide array of physiological processes, including water homeostasis, blood pressure, and social behavior. Its actions are mediated by three main G protein-coupled receptors (GPCRs): the V1a, V1b (or V3), and V2 receptors. The V1a receptor is predominantly found on vascular smooth muscle cells, in the liver, and within the brain, where its activation leads to vasoconstriction, glycogenolysis, and various behavioral effects.
The development of selective antagonists for these receptors is of significant therapeutic interest. This compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of the V1A receptor due to its high affinity and selectivity. This guide delves into the detailed molecular and functional aspects of this compound.
Structure and Chemical Properties
This compound is a synthetic cyclic nonapeptide analog of arginine vasopressin. Its structure has been modified from the native hormone to confer its antagonist properties and receptor selectivity.
Chemical Structure:
The primary sequence of this compound is based on the vasopressin backbone, with key modifications:
-
Position 1: The N-terminal cysteine is replaced with β-mercapto-β,β-cyclopentamethylenepropionic acid (Pmp). This modification contributes to its antagonist properties and prolonged duration of action.
-
Position 2: The tyrosine residue is methylated at the hydroxyl group (Tyr(Me)). This modification enhances its selectivity for the V1A receptor.
-
Position 8: The native arginine is retained, which is crucial for binding to vasopressin receptors.
-
A disulfide bridge exists between the β-mercapto group at position 1 and the cysteine residue at position 6, forming the characteristic cyclic structure.
-
The C-terminus is amidated (Gly-NH2).
Molecular Formula: C52H74N14O12S2[1]
Molecular Weight: 1151.38 g/mol [1]
Synonyms:
-
[1-(β-mercapto-β,β-cyclopentamethylenepropionic acid),2-(O-methyl)tyrosine]arginine-vasopressin
-
Manning Compound
-
SKF 100273
Function and Mechanism of Action
This compound functions as a selective and potent competitive antagonist of the vasopressin V1A receptor .[1][2][3] By binding to the V1A receptor, it blocks the binding of the endogenous agonist, arginine vasopressin, thereby inhibiting its physiological effects.
The primary mechanism of action involves the interruption of the V1A receptor signaling cascade. The V1A receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, which mediates downstream effects such as smooth muscle contraction.
By competitively inhibiting the binding of AVP to the V1A receptor, this compound prevents this signaling cascade from being initiated.
V1A Receptor Signaling Pathway
The following diagram illustrates the canonical V1A receptor signaling pathway and the point of inhibition by this compound.
Caption: V1A Receptor Signaling Pathway and Antagonism.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing insights into its binding affinity and functional potency.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |
| V1A Receptor | This compound | Syrian Hamster | 6.87 | [2] |
| Oxytocin (B344502) Receptor | This compound | Syrian Hamster | 213.8 | [2] |
| V1B Receptor | This compound | - | Data not available | - |
| V2 Receptor | This compound | - | Data not available | - |
Table 2: Functional Potency
| Assay | Agonist Inhibited | IC50 (nM) | Reference |
| Inhibition of Intracellular Calcium Increase | Vasopressin | 5 | [1][4] |
| Inhibition of Intracellular Calcium Increase | Oxytocin | 30 | [1][4] |
| Inhibition of Vasopressin-induced Contraction of Rat Caudal Artery | Vasopressin | 1.55 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of vasopressin receptor antagonists like this compound.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for vasopressin receptors using a competitive radioligand binding assay.
Objective: To quantify the binding affinity of this compound for the V1A, V1B, and V2 vasopressin receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human V1A, V1B, or V2 receptor.
-
Radioligand (e.g., [3H]-Arginine Vasopressin).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of unlabeled Arginine Vasopressin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: a. Culture cells expressing the receptor of interest to high confluency. b. Harvest cells and homogenize in a cold lysis buffer. c. Centrifuge the homogenate at low speed to remove nuclei and debris. d. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. e. Wash the membrane pellet with fresh buffer and resuspend in the assay buffer. f. Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
Competitive Binding Assay: a. In a 96-well plate, add the following in triplicate:
- Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
- Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.
- Test Compound: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane suspension. b. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration and Quantification: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum filtration manifold. b. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay Protocol
This protocol describes a general method for measuring changes in intracellular calcium concentration in response to receptor activation or inhibition using the fluorescent calcium indicator Fura-2 AM.
Objective: To determine the functional potency (IC50) of this compound in inhibiting vasopressin-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the V1A receptor.
-
Fura-2 AM (cell-permeant calcium indicator).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Probenecid (optional, to prevent dye leakage).
-
Arginine Vasopressin (agonist).
-
This compound (antagonist).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm).
Methodology:
-
Cell Culture and Plating: a. Culture cells expressing the V1A receptor in appropriate growth medium. b. Seed the cells into 96-well black, clear-bottom plates and grow to near confluency.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution in HBSS containing Pluronic F-127 and optionally Probenecid. b. Remove the growth medium from the cells and wash with HBSS. c. Add the Fura-2 AM loading solution to each well and incubate for 60-90 minutes at 37°C in the dark to allow for dye uptake and de-esterification. d. After incubation, wash the cells with HBSS to remove extracellular dye.
-
Calcium Mobilization Measurement: a. Place the plate in a fluorescence plate reader. b. To determine the antagonist effect, pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes). c. Establish a baseline fluorescence reading by measuring the ratio of emission at 510 nm following excitation at 340 nm and 380 nm (F340/F380). d. Add a fixed concentration of Arginine Vasopressin (a concentration that elicits a submaximal response, e.g., EC80) to the wells and immediately begin recording the change in the F340/F380 ratio over time.
-
Data Analysis: a. The change in intracellular calcium concentration is proportional to the F340/F380 ratio. b. Determine the peak response for each concentration of the antagonist. c. Plot the percentage of inhibition of the agonist response against the log concentration of this compound. d. Determine the IC50 value from the resulting dose-response curve using non-linear regression.
References
- 1. This compound | Vasopressin Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
An In-depth Technical Guide on the Mechanism of Action of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin, widely known in scientific literature as the Manning compound or by its synonym SKF-100273, is a potent and selective peptide antagonist of the vasopressin V₁ₐ receptor. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visual representations of its interaction with cellular signaling pathways. The primary action of this compound is the competitive inhibition of the V₁ₐ receptor, which is coupled to the Gq/₁₁ protein, thereby blocking the downstream activation of phospholipase C and subsequent intracellular calcium mobilization. This antagonistic activity makes it a valuable tool in neuroscience, cardiovascular research, and related fields for elucidating the physiological and pathological roles of the vasopressin system.
Core Mechanism of Action: V₁ₐ Receptor Antagonism
The principal mechanism of action for (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin is its high-affinity binding to and blockade of the vasopressin V₁ₐ receptor, a member of the G protein-coupled receptor (GPCR) superfamily. In physiological systems, the endogenous ligand, arginine vasopressin (AVP), binds to the V₁ₐ receptor, primarily found on vascular smooth muscle cells, hepatocytes, platelets, and certain neurons. This binding activates the Gq/₁₁ alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately leads to cellular responses such as vasoconstriction, glycogenolysis, and platelet aggregation.
(d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin acts as a competitive antagonist, binding to the V₁ₐ receptor without initiating this signaling cascade. By occupying the receptor's binding site, it prevents AVP from binding and eliciting its physiological effects. This blockade effectively inhibits the AVP-induced increase in intracellular calcium, thereby antagonizing vasoconstriction and other V₁ₐ-mediated responses.
Signaling Pathway Diagram
The following diagram illustrates the canonical V₁ₐ receptor signaling pathway and the inhibitory action of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Quantitative Pharmacological Data
The potency and selectivity of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin have been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the literature.
Table 1: Receptor Binding Affinity
This table presents the equilibrium dissociation constants (Kᵢ) for the compound at various vasopressin and oxytocin (B344502) receptor subtypes. Lower Kᵢ values indicate higher binding affinity.
| Receptor Subtype | Species | Preparation | Radioligand | Kᵢ (nM) | Reference(s) |
| V₁ₐR | Syrian Hamster | Brain sections | [¹²⁵I]linear AVP antagonist | 6.87 | [1] |
| OTR | Syrian Hamster | Brain sections | [¹²⁵I]ornithine vasotocin (B1584283) analog | 213.8 | [1] |
Data for V₁bR and V₂R binding affinities are not extensively reported for this specific analog, highlighting its primary characterization as a V₁ₐ-selective ligand.
Table 2: Functional Antagonist Potency
This table summarizes the functional potency of the compound, measured as the concentration required to inhibit 50% of the agonist-induced response (IC₅₀) or as the pA₂, a measure of antagonist potency derived from the Schild equation.
| Assay Type | Tissue/Cell Type | Agonist Used | Parameter | Value (nM) | Reference(s) |
| Vasoconstriction | Isolated Rat Caudal Artery | AVP | IC₅₀ | 1.55 | |
| Intracellular Ca²⁺ Mobilization | Human Glomerular Epithelial Cells | AVP | IC₅₀ | 5 | |
| Intracellular Ca²⁺ Mobilization | Human Glomerular Epithelial Cells | Oxytocin | IC₅₀ | 30 | |
| Vasopressor Response | Rat (in vivo) | AVP | pA₂ | 8.63 | |
| Uterotonic Response | Rat Uterus (in vitro) | Oxytocin | pA₂ | 7.18 |
Detailed Experimental Protocols
The following protocols are detailed methodologies for key experiments cited in the characterization of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Protocol 1: Radioligand Competition Binding Assay (adapted from Taylor et al., 2020)
This protocol is used to determine the binding affinity (Kᵢ) of the compound for the V₁ₐ receptor.
Materials:
-
Tissue Preparation: Whole brains from adult male Syrian hamsters.
-
Radioligand: [¹²⁵I]-phenylacetyl-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-NH₂ ([¹²⁵I]LVA), a selective V₁ₐR antagonist radioligand.
-
Competitor: (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
-
Buffers:
-
Tris Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: Cryostat, microscope slides, incubation chambers, phosphor imaging screens, scintillation counter.
Procedure:
-
Tissue Sectioning: Brains are rapidly frozen and sectioned at 20 µm using a cryostat. Sections are thaw-mounted onto microscope slides and stored at -80°C until use.
-
Pre-incubation: Slides are brought to room temperature and pre-incubated in Tris buffer for 15 minutes.
-
Incubation: Slides are incubated for 60 minutes at room temperature in assay buffer containing:
-
A fixed concentration of [¹²⁵I]LVA (e.g., 25 pM).
-
Increasing concentrations of the unlabeled competitor, (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin (ranging from 10⁻¹² M to 10⁻⁶ M).
-
For non-specific binding determination, a parallel set of slides is incubated with the radioligand and a high concentration (e.g., 1 µM) of unlabeled AVP.
-
-
Washing: Following incubation, slides are washed 4 times (5 minutes each) in cold wash buffer to remove unbound radioligand.
-
Drying and Exposure: Slides are quickly dried under a stream of cool air and apposed to phosphor imaging screens for 72 hours.
-
Data Acquisition and Analysis: The screens are scanned, and the density of binding in specific brain regions is quantified. The data are analyzed using non-linear regression to fit a one-site competition curve. The IC₅₀ value is determined and then converted to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of the antagonist to block agonist-induced increases in intracellular calcium.
Materials:
-
Cells: A cell line stably expressing the human V₁ₐ receptor (e.g., HEK293 or CHO cells).
-
Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Arginine Vasopressin (AVP).
-
Antagonist: (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
-
Buffers:
-
Culture Medium: DMEM with 10% FBS.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Equipment: Black, clear-bottom 96-well or 384-well microplates, fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the V₁ₐR-expressing cells into the microplates and grow to confluence (typically 24-48 hours).
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution (prepared in assay buffer) to each well. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add serial dilutions of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate into the fluorescence reader. Establish a stable baseline fluorescence reading for each well.
-
Agonist Addition: Inject a fixed concentration of AVP (typically the EC₈₀ concentration, which gives 80% of the maximal response) into the wells.
-
Data Acquisition: Continuously record the fluorescence intensity for 2-3 minutes following agonist addition.
-
Data Analysis: The peak fluorescence response is measured. The percentage of inhibition is calculated for each antagonist concentration relative to control wells (agonist only). The data are plotted against the log of the antagonist concentration, and a sigmoidal dose-response curve is fitted to determine the IC₅₀ value.
Experimental Workflow Diagram
Conclusion
(d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin, or the Manning compound, is a cornerstone pharmacological tool for investigating the vasopressin system. Its high potency and selectivity as a V₁ₐ receptor antagonist are well-documented. By competitively blocking the Gq/₁₁-PLC-Ca²⁺ signaling pathway, it enables researchers to dissect the specific roles of V₁ₐ receptor activation in a multitude of physiological and pathophysiological processes. The quantitative data and detailed protocols provided in this guide serve as a critical resource for the design and interpretation of experiments aimed at furthering our understanding of vasopressin signaling.
References
The Discovery of SKF 100273: A Technical Guide to a Selective Vasopressin V1a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and core pharmacological characterization of SKF 100273, a potent and selective vasopressin V1a receptor antagonist. Also known as (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, this peptide-based antagonist has been a valuable tool in elucidating the physiological roles of the vasopressin V1a receptor. This document provides a comprehensive overview of its in vitro and in vivo properties, detailed experimental methodologies, and the key signaling pathways it modulates.
Introduction to Vasopressin and its Receptors
Arginine vasopressin (AVP) is a neurohypophysial hormone that plays a critical role in regulating a wide array of physiological processes, including water homeostasis, blood pressure, and social behavior. Its actions are mediated by at least three distinct G protein-coupled receptor (GPCR) subtypes: V1a, V1b (or V3), and V2 receptors.
-
V1a Receptors: Primarily located on vascular smooth muscle cells, hepatocytes, and platelets. Their activation leads to vasoconstriction, glycogenolysis, and platelet aggregation.
-
V1b Receptors: Predominantly found in the anterior pituitary, where they regulate the release of adrenocorticotropic hormone (ACTH).
-
V2 Receptors: Mainly expressed in the principal cells of the renal collecting ducts, where they mediate the antidiuretic effects of vasopressin by promoting water reabsorption.
The development of selective antagonists for these receptors has been instrumental in dissecting the specific functions of each receptor subtype and has paved the way for novel therapeutic interventions for conditions such as hyponatremia, congestive heart failure, and mood disorders.
SKF 100273: A Profile of a Selective V1a Antagonist
SKF 100273 is a synthetic peptide analogue of vasopressin, specifically designed to antagonize the V1a receptor. Its chemical name is [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid),2-(O-methyl)tyrosine]arginine-vasopressin.
Quantitative Pharmacological Data
The in vitro potency and selectivity of SKF 100273 have been characterized through functional assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 5 nM | Inhibition of vasopressin-induced intracellular calcium increase | Vasopressin V1a Receptor | [1] |
| IC50 | 30 nM | Inhibition of oxytocin-induced intracellular calcium increase | Oxytocin Receptor | [1] |
Experimental Protocols
This section details the methodologies employed in the initial characterization of SKF 100273, providing a framework for the replication and extension of these seminal studies.
Synthesis of SKF 100273
The synthesis of SKF 100273, a modified nonapeptide, is achieved through solid-phase peptide synthesis (SPPS). A generalized workflow for this process is outlined below.
Solid-phase synthesis workflow for SKF 100273.
Methodology:
-
Resin Preparation: A suitable solid support, such as a rink amide resin, is utilized as the starting point for peptide synthesis.
-
Amino Acid Coupling: The C-terminal amino acid, Arginine (with appropriate side-chain protection, e.g., Pbf), is coupled to the resin. Subsequent amino acids are added in a stepwise manner following the peptide sequence. Each coupling step is driven by a coupling agent (e.g., HBTU, DIC/HOBt).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed after each coupling step using a solution of piperidine (B6355638) in a suitable solvent (e.g., DMF).
-
Modification at N-terminus: Following the coupling of the final amino acid (Tyrosine, with O-methyl protection), the N-terminal Fmoc group is removed, and Boc-β-mercapto-β,β-cyclopentamethylenepropionic acid is coupled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA with scavengers).
-
Cyclization: The linear peptide is subjected to oxidative cyclization to form the disulfide bridge between the cysteine and the β-mercapto-β,β-cyclopentamethylenepropionic acid residue. This is typically achieved by air oxidation or using an oxidizing agent like potassium ferricyanide (B76249) in a dilute aqueous solution.
-
Purification: The crude cyclic peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry (MS) to confirm the correct molecular weight and may be further analyzed by nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.
In Vitro Characterization: Calcium Mobilization Assay
The antagonist activity of SKF 100273 at the V1a receptor was determined by its ability to inhibit the vasopressin-induced increase in intracellular calcium.
Workflow for the calcium mobilization assay.
Methodology:
-
Cell Culture: A cell line endogenously or recombinantly expressing the vasopressin V1a receptor (e.g., A7r5 rat aortic smooth muscle cells) is cultured in appropriate media and seeded into multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Antagonist Incubation: The cells are then incubated with varying concentrations of SKF 100273 for a predetermined period to allow for receptor binding.
-
Agonist Stimulation: A fixed concentration of arginine vasopressin (typically the EC80 concentration to elicit a robust response) is added to the wells to stimulate the V1a receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized, and the concentration-response curve for SKF 100273 is plotted to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the vasopressin-induced calcium response.
In Vivo Characterization: Antivasopressor Assay in Rats
The in vivo efficacy of SKF 100273 as a V1a antagonist was assessed by its ability to inhibit the pressor (blood pressure raising) effect of exogenously administered vasopressin in rats.
Protocol for the in vivo antivasopressor assay.
Methodology:
-
Animal Preparation: Male rats are anesthetized, and catheters are implanted in the femoral artery for blood pressure measurement and in the femoral vein for drug administration.
-
Baseline Blood Pressure: After a stabilization period, baseline mean arterial pressure (MAP) is recorded.
-
Vasopressin Challenge: A bolus injection of a submaximal dose of arginine vasopressin is administered intravenously, and the peak increase in MAP is recorded.
-
Antagonist Administration: A dose of SKF 100273 is administered intravenously.
-
Post-Antagonist Vasopressin Challenge: After a specified period, the same dose of arginine vasopressin is re-administered, and the pressor response is measured again.
-
Data Analysis: The inhibitory effect of SKF 100273 is quantified by comparing the magnitude of the pressor response to vasopressin before and after the administration of the antagonist.
Signaling Pathways Modulated by SKF 100273
SKF 100273 exerts its effects by competitively blocking the binding of endogenous vasopressin to the V1a receptor, thereby inhibiting the downstream signaling cascade.
V1a receptor signaling and the inhibitory action of SKF 100273.
Activation of the V1a receptor by vasopressin leads to the coupling of the Gq/11 family of G-proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC). The combined effects of increased intracellular calcium and PKC activation lead to various physiological responses, most notably the contraction of vascular smooth muscle. SKF 100273 prevents the initiation of this cascade by occupying the vasopressin binding site on the V1a receptor.
Conclusion
SKF 100273 stands as a significant early development in the field of vasopressin receptor pharmacology. Its high potency and selectivity for the V1a receptor have made it an invaluable research tool for differentiating the physiological and pathological roles of V1a-mediated signaling from those of the V1b and V2 receptors. The experimental protocols and data presented in this guide provide a foundational understanding of the discovery and characterization of this important vasopressin antagonist, offering a valuable resource for researchers in pharmacology and drug development.
References
An In-Depth Technical Guide to the V1a Receptor Selectivity of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vasopressin V1a receptor selectivity of the synthetic peptide analog (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, often referred to as the "Manning compound." This document details its binding affinity and functional activity, outlines relevant experimental protocols, and illustrates the key signaling pathways involved.
Introduction
This compound is a potent and selective antagonist of the vasopressin V1a receptor.[1] Its high affinity for the V1a receptor subtype over other vasopressin and oxytocin (B344502) receptors makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of V1a receptor signaling. This guide serves as a technical resource for researchers utilizing this compound in their studies.
Quantitative Receptor Selectivity Profile
The selectivity of this compound is demonstrated by its differential binding affinities and functional potencies at the vasopressin and oxytocin receptor subtypes. The following tables summarize the available quantitative data.
Table 1: Binding Affinity (Ki) of this compound
| Receptor Subtype | Reported Ki (nM) | Species/System |
| Vasopressin V1a | 6.87[2][3][4] | Hamster Brain Membranes |
| Oxytocin (OT) | 213.8[2][3][4] | Hamster Brain Membranes |
| Vasopressin V1b | Data not publicly available | - |
| Vasopressin V2 | Data not publicly available | - |
Table 2: Functional Antagonist Potency (IC50) of this compound
| Functional Assay | IC50 (nM) | Agonist Inhibited |
| Inhibition of intracellular calcium increase | 5[1] | Vasopressin |
| Inhibition of intracellular calcium increase | 30[1] | Oxytocin |
V1a Receptor Signaling Pathway
The vasopressin V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, initiating a downstream signaling cascade that leads to an increase in intracellular calcium. This compound acts by competitively binding to the V1a receptor, thereby preventing the initiation of this signaling pathway by the endogenous ligand, arginine vasopressin (AVP).
Caption: V1a receptor signaling pathway leading to increased intracellular calcium.
Experimental Protocols
The following protocols describe standard methods for determining the V1a receptor selectivity of this compound.
Radioligand Binding Assay for Ki Determination
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of the test compound.
Objective: To determine the binding affinity of this compound for the V1a receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human V1a receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled V1a receptor antagonist, such as [3H]-SR49059 or a suitable iodinated ligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled V1a receptor antagonist (e.g., 1 µM SR49059).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) and a vacuum filtration manifold.
-
Scintillation Counter and Scintillation Fluid.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the V1a receptor to high confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up the assay in triplicate.
-
To each well, add a specific amount of the membrane preparation (e.g., 10-20 µg of protein).
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of the radioligand (typically at or near its Kd value).
-
For total binding wells, add only the radioligand and membranes.
-
For non-specific binding wells, add the radioligand, membranes, and the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for radioligand binding assay.
Inositol Monophosphate (IP1) Accumulation Assay for Functional Antagonism
This protocol describes a method to assess the functional antagonist activity of the compound by measuring its ability to block agonist-induced Gq signaling.
Objective: To determine the functional potency (IC50) of this compound in blocking AVP-induced IP1 accumulation.
Materials:
-
Cell Line: A cell line stably expressing the human V1a receptor (e.g., CHO or HEK293 cells).
-
Agonist: Arginine Vasopressin (AVP).
-
Antagonist: this compound.
-
Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.
-
Cell Culture Medium and Reagents.
-
HTRF-compatible microplate reader.
Methodology:
-
Cell Seeding:
-
Seed the V1a-expressing cells into a 96-well or 384-well plate at an appropriate density and culture overnight.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in stimulation buffer provided in the kit.
-
Remove the culture medium from the cells and add the antagonist dilutions.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of AVP in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the AVP solution to the wells containing the antagonist and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF IP1-d2 conjugate and the HTRF anti-IP1 cryptate conjugate to the wells as per the kit instructions.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF signal against the log concentration of the antagonist.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Caption: Logical flow for determining functional antagonism.
Conclusion
This compound is a highly valuable pharmacological tool due to its potent and selective antagonism of the vasopressin V1a receptor. The data and protocols presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations of V1a receptor biology. The clear V1a selectivity, as demonstrated by binding and functional assays, underscores its utility in differentiating the physiological roles of the various vasopressin receptor subtypes.
References
- 1. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, a synthetic analog of arginine vasopressin (AVP), is a potent and highly selective antagonist of the vasopressin V1a receptor. This document provides a comprehensive overview of its biological activity, presenting key quantitative data from in vitro and in vivo studies, detailed experimental methodologies for its characterization, and a depiction of its mechanism of action within the V1a receptor signaling pathway. This technical guide is intended to serve as a resource for researchers in pharmacology and drug development investigating the therapeutic potential and physiological roles of V1a receptor antagonism.
Introduction
This compound, also known by synonyms such as d(CH2)5Tyr(Me)AVP and SK&F 100273, was developed as a potent inhibitor of the vascular effects of arginine vasopressin.[1] Its high affinity and selectivity for the V1a receptor subtype have made it a valuable pharmacological tool for elucidating the diverse physiological processes mediated by this receptor, including vasoconstriction, cellular growth, and neurotransmission.[2][3] This guide summarizes the critical findings related to its biological activity.
Quantitative Pharmacological Data
The antagonist potency of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key inhibitory concentrations (IC50) and pA2 values, a measure of antagonist affinity.
Table 1: In Vitro Antagonist Activity of this compound
| Assay Type | Agonist | Tissue/Cell Type | Measured Effect | IC50 (nM) | Reference |
| Intracellular Calcium Mobilization | Vasopressin | Not Specified | Inhibition of Ca2+ increase | 5 | [4] |
| Intracellular Calcium Mobilization | Oxytocin | Not Specified | Inhibition of Ca2+ increase | 30 | [4] |
| Vascular Contraction | Vasopressin | Isolated Rat Caudal Artery | Inhibition of contraction | 1.55 | [5] |
Table 2: In Vivo Antagonist Activity of this compound
| Assay Type | Agonist | Species | Measured Effect | pA2 | Reference |
| Vasopressor Assay | Arginine-Vasopressin | Rat | Inhibition of pressor response | 8.62 | [2] |
Mechanism of Action: V1a Receptor Signaling Pathway
This compound exerts its effects by competitively blocking the V1a receptor, a G-protein coupled receptor (GPCR). The binding of endogenous arginine vasopressin to the V1a receptor typically activates the Gq alpha subunit, initiating a signaling cascade that results in increased intracellular calcium levels and subsequent physiological responses, such as smooth muscle contraction.[6] this compound prevents this activation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
In Vivo Rat Vasopressor (V1a Receptor) Antagonist Assay
This assay determines the ability of an antagonist to inhibit the pressor response to exogenous arginine vasopressin in a whole-animal model.
Materials:
-
Male Sprague-Dawley rats (300-400g)
-
Urethane (B1682113) anesthesia
-
Saline solution (0.9% NaCl)
-
Arginine vasopressin (AVP) standard solution
-
This compound test solution
-
Carotid artery catheter connected to a pressure transducer
-
Jugular vein catheter for infusions
Procedure:
-
Rats are anesthetized with urethane and catheters are surgically implanted in the carotid artery (for blood pressure monitoring) and jugular vein (for substance administration).
-
A baseline blood pressure is established.
-
A standard dose of AVP is administered intravenously, and the peak increase in blood pressure is recorded.
-
Increasing doses of this compound are administered.
-
Following each dose of the antagonist, the standard dose of AVP is re-administered and the pressor response is recorded.
-
The antagonist's potency is determined by calculating the dose ratio of AVP required to produce a given pressor response in the presence and absence of the antagonist. The pA2 value is then calculated from these dose ratios.[3]
References
- 1. Synthesis and receptor specificities of vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and some pharmacological properties of potent and selective antagonists of the vasopressor (V1-receptor) response to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tocris Bioscience this compound 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 5. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin stimulates Ca2+ spiking activity in A7r5 vascular smooth muscle cells via activation of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin on Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the vasopressin analog, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, focusing on its role as a modulator of intracellular calcium ([Ca2+]i) signaling. This document summarizes its mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Compound Profile
This compound , also known as the "Manning compound," is a potent and selective synthetic antagonist of the vasopressin V1a receptor.[1] Its primary effect concerning intracellular calcium is not to stimulate an increase, but to inhibit the calcium mobilization induced by V1a receptor agonists, such as Arginine Vasopressin (AVP).[2] It also shows antagonistic activity at oxytocin (B344502) receptors.[1]
The molecule's structure is characterized by modifications to the standard vasopressin peptide, which confer its high affinity and antagonist properties at the V1a receptor. Studies have characterized its antagonism as slowly reversible and noncompetitive in nature, indicating a strong and durable interaction with the receptor.[3][4]
Mechanism of Action: Antagonism of V1a Receptor-Mediated Calcium Release
The vasopressin V1a receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5] The canonical signaling pathway leading to an increase in intracellular calcium is as follows:
-
Agonist Binding: An agonist, such as endogenous Arginine Vasopressin, binds to and activates the V1a receptor.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the associated Gq alpha subunit, activating it.
-
PLC Activation: The activated Gq alpha subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which function as calcium channels. This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in [Ca2+]i.
This compound exerts its effect by competitively binding to the V1a receptor, preventing the binding of AVP and other agonists. By occupying the receptor without activating it, the antagonist effectively blocks the entire downstream signaling cascade, thereby preventing the agonist-induced release of intracellular calcium.[2]
Quantitative Data on Inhibitory Activity
The potency of this compound as an inhibitor of agonist-induced intracellular calcium increase has been quantified in various in vitro systems. The data highlights its high affinity for the V1a receptor.
| Parameter | Value | Agonist | System | Reference |
| IC50 | 5 nM | Arginine Vasopressin | In vitro cell-based assay | [6] |
| IC50 | 30 nM | Oxytocin | In vitro cell-based assay | [6] |
| IC50 | 1.55 nM | Arginine Vasopressin | Isolated rat caudal artery rings (contraction assay) | [4] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist.
Experimental Protocols
Measuring the inhibitory effect of this compound on intracellular calcium mobilization typically involves a cell-based fluorescence assay. The following is a generalized protocol using a common calcium indicator dye, Fluo-4 AM.
Protocol: Intracellular Calcium Mobilization Assay
Objective: To quantify the inhibitory effect of this compound on AVP-induced intracellular calcium flux.
1. Materials and Reagents:
-
Cells expressing V1a receptors (e.g., A7r5 rat aortic smooth muscle cells, cultured rat hippocampal neurons, or a transfected cell line like HEK293).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Black, clear-bottom 96-well microplates.
-
This compound stock solution (in DMSO or water).
-
Arginine Vasopressin (AVP) stock solution (in appropriate buffer).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic™ F-127 (optional, to aid dye loading).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence microplate reader with automated injection capabilities (Excitation: ~490 nm, Emission: ~525 nm).
2. Cell Preparation:
-
Seed the V1a-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
3. Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic™ F-127.
-
Aspirate the culture medium from the cell plate and wash the wells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.
-
After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
4. Assay Procedure:
-
Prepare a dilution series of the antagonist, this compound, in HBSS at 2x the final desired concentrations.
-
Add the antagonist dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. Include wells with buffer only as a "no antagonist" control.
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 15-30 seconds.
-
Program the instrument to automatically inject a solution of AVP (at a concentration known to elicit a sub-maximal to maximal response, e.g., EC80) into the wells.
-
Continue recording the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and subsequent decay.
5. Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist injection.
-
Normalize the response by expressing it as a percentage of the control response (AVP alone without antagonist).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical experiment to assess the antagonist's effect on calcium signaling.
References
- 1. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Arg8]-vasopressin-induced increase in intracellular Ca2+ concentration in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct mechanisms of action of V1 antagonists OPC-21268 and [d(CH2)5Tyr(Me)AVP] in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
Role of V1a receptors in social behavior
This technical guide provides a comprehensive overview of the vasopressin 1a receptor (V1aR) and its critical role in regulating social behavior. Arginine vasopressin (AVP), a neuropeptide, is integral to a wide range of social and emotional processes, including social recognition, attachment, aggression, and anxiety.[1][2][3] The V1a receptor, a G protein-coupled receptor, is a primary mediator of AVP's actions in the brain.[4][5][6]
The distribution and density of V1a receptors in the brain show remarkable diversity across species and even among individuals, which correlates with variations in social structures, such as the contrast between monogamous prairie voles and non-monogamous montane voles.[4][7][8][9] This variation has made the V1aR a key target for understanding the neurobiological basis of social behavior. Furthermore, its implication in human social disorders, such as autism spectrum disorder (ASD), has positioned the V1aR as a promising target for novel therapeutic interventions.[1][3][10]
This document details the V1aR signaling pathway, its neuroanatomical distribution, and the key experimental evidence from animal models that has elucidated its function. It provides detailed methodologies for pivotal experiments, summarizes quantitative data, and discusses the translational relevance for human psychiatric disorders.
V1a Receptor Signaling Pathway
The V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11 proteins.[11] Upon binding of its ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change, activating the Gq/G11 protein. This activation stimulates the effector enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to the phosphorylation of downstream target proteins and subsequent modulation of cellular activity and neurotransmission.[11][12]
Neuroanatomical Distribution and Social Function
The species-specific effects of vasopressin on social behavior are largely determined by the distinct patterns of V1aR distribution in the brain.[9] Several key brain regions are consistently implicated.
-
Ventral Pallidum (VP): This region is a critical component of the brain's reward and reinforcement circuitry. In socially monogamous male prairie voles, the VP has a significantly higher density of V1a receptors compared to non-monogamous vole species.[4][6] Activation of these receptors is essential for the formation of partner preferences, a laboratory measure of pair-bonding.[4][9] This suggests that V1aR signaling in the VP links the rewarding aspects of social interaction with a specific partner.[6]
-
Lateral Septum (LS): The LS is heavily involved in social memory and recognition. Infusion of AVP into the LS facilitates partner preference formation, while V1aR antagonists block this effect.[13] This region integrates olfactory and social information, and V1aR signaling here is crucial for processing social cues necessary for individual recognition.
-
Retrosplenial Cortex (RSC): This cortical region is important for spatial and contextual memory. In wild prairie voles, individual variation in V1aR density in the RSC is associated with differences in space-use and sexual fidelity.[14][15] Males with higher V1aR levels in the RSC exhibit greater fidelity to their partners and home range.[9][14][15]
-
Bed Nucleus of the Stria Terminalis (BNST) and Medial Amygdala (MeA): These regions are part of a sexually dimorphic circuit that regulates anxiety and social behaviors like aggression.[3][16] The AVP system within these areas is steroid-dependent and contributes to sex differences in social responses.[16]
-
Anterior Hypothalamus (AH): The AH is a key site for the regulation of aggression. V1aR antagonists administered to the AH inhibit aggression in species like Syrian hamsters.[17][18]
Experimental Evidence from Animal Models
Research using various animal models has been fundamental to establishing the causal role of V1aR in social behavior.
V1aR Knockout (KO) Studies
Mice with a null mutation for the V1aR gene (V1aRKO) exhibit significant alterations in social behavior.
-
Impaired Social Recognition: V1aRKO mice show a profound deficit in their ability to recognize previously encountered individuals.[2][19] Unlike their wild-type littermates, they fail to habituate to a familiar conspecific upon repeated exposures.[19]
-
Reduced Anxiety: These mice also display a phenotype of reduced anxiety-like behavior in standardized tests such as the elevated plus-maze and light/dark box.[1][2][19]
-
Altered Social Interaction: V1aRKO mice generally show impaired social interaction in various paradigms.[1] These findings establish that the V1aR is necessary for normal social memory and anxiety regulation.
Pharmacological and Gene Transfer Studies
The most compelling evidence for the role of V1aR comes from studies in voles, which exhibit different social systems.
-
Antagonist Administration: In monogamous male prairie voles, the formation of a partner preference after mating is blocked by the administration of a V1aR antagonist directly into the ventral pallidum.[4][9]
-
Viral Vector-Mediated Overexpression: Remarkably, the social behavior of a non-monogamous species can be altered by manipulating V1aR expression. Increasing V1aR density in the ventral pallidum of the promiscuous meadow vole, using an adeno-associated viral vector (AAV) to deliver the prairie vole Avpr1a gene, induces the formation of partner preferences, a behavior not typically seen in this species.[4][7][13] Conversely, downregulation of V1aR in the ventral pallidum of prairie voles impairs pair bond formation.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative findings from V1aR research, including behavioral outcomes from animal models and clinical trial data.
Table 1: Effects of V1aR Manipulation on Social Behaviors in Animal Models
| Animal Model | Experimental Manipulation | Brain Region | Key Social Behavior Measured | Outcome | Citations |
|---|---|---|---|---|---|
| Prairie Vole | V1aR Antagonist Infusion | Ventral Pallidum | Partner Preference | Prevents pair-bond formation | [4][6][9] |
| Prairie Vole | AVP Infusion (central) | N/A | Partner Preference | Facilitates pair-bond formation | [6][13] |
| Meadow Vole | Viral Overexpression of Avpr1a | Ventral Pallidum | Partner Preference | Induces pair-bond formation | [4][7][13] |
| Mouse | V1aR Gene Knockout (V1aRKO) | Global | Social Recognition | Profound impairment | [2][19] |
| Mouse | V1aR Gene Knockout (V1aRKO) | Global | Anxiety-like Behavior | Markedly reduced | [1][2] |
| Syrian Hamster | V1aR Antagonist Infusion | Anterior Hypothalamus | Aggression | Inhibits aggression |[17][18] |
Table 2: Clinical Trial Data for V1aR Antagonist (Balovaptan) in ASD
| Compound | Trial Name | Phase | Population | Primary Endpoint | Key Secondary Endpoint Finding | Citations |
|---|
| Balovaptan | VANILLA | 2 | 223 Adult Men with ASD (IQ ≥70) | No significant change in Social Responsiveness Scale (SRS-2) | Dose-dependent improvements in Vineland-II Adaptive Behavior Scales (Socialization & Communication) |[10][20][21] |
Key Experimental Protocols
Protocol 1: Viral Vector-Mediated Gene Transfer in Voles
This protocol is based on the landmark study by Lim et al. (2004) and Pitkow et al. (2001) to increase V1aR expression in the ventral pallidum (VP).[4][6]
-
Vector Construction: The coding sequence of the prairie vole Avpr1a gene is cloned into an adeno-associated virus (AAV) vector. A control vector, typically expressing a fluorescent protein like GFP, is also prepared.
-
Stereotaxic Surgery: Adult male meadow voles are anesthetized. Using a stereotaxic apparatus, bilateral microinjections of the AAV-Avpr1a vector (or control vector) are made directly into the VP. Coordinates are predetermined from a vole brain atlas.
-
Post-Operative Recovery & Expression: Animals are allowed to recover for several weeks to allow for sufficient viral transduction and expression of the V1aR protein.
-
Behavioral Paradigm (Partner Preference Test):
-
Cohabitation: The subject male is housed with a female for 24 hours without mating to assess affiliative bonding.
-
Testing: The male is placed in a three-chambered apparatus. The "partner" female is tethered in one side chamber, and a "stranger" female is tethered in the other. The time the male spends in close proximity to each female is recorded over a 3-hour period.
-
-
Data Analysis: A partner preference is defined as the subject spending significantly more time with the partner female than the stranger female. Brain tissue is subsequently processed to confirm correct viral targeting and V1aR overexpression via receptor autoradiography.
References
- 1. Impaired social interaction and reduced anxiety-related behavior in vasopressin V1a receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profound impairment in social recognition and reduction in anxiety-like behavior in vasopressin V1a receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of social behavior by distinct vasopressin sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variation in vasopressin receptor Avpr1a) expression creates diversity in behaviors related to monogamy in prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Facilitation of Affiliation and Pair-Bond Formation by Vasopressin Receptor Gene Transfer into the Ventral Forebrain of a Monogamous Vole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of Oxytocin and Vasopressin V1a Receptor Variation on Personality, Social Behavior, Social Cognition, and the Brain in Nonhuman Primates, with a Specific Emphasis on Chimpanzees (Chapter 7) - Cooperation and Conflict [cambridge.org]
- 9. Frontiers | Individual Differences in Social Behavior and Cortical Vasopressin Receptor: Genetics, Epigenetics, and Evolution [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. innoprot.com [innoprot.com]
- 12. [PDF] Patterns of brain vasopressin receptor distribution associated with social organization in microtine rodents | Semantic Scholar [semanticscholar.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Individual Differences in Social Behavior and Cortical Vasopressin Receptor: Genetics, Epigenetics, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scholars@Duke publication: Individual Differences in Social Behavior and Cortical Vasopressin Receptor: Genetics, Epigenetics, and Evolution. [scholars.duke.edu]
- 16. Sex differences in vasopressin 1a receptor regulation of social communication within the lateral habenula and dorsal raphe of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The regulation of social recognition, social communication and aggression: Vasopressin in the social behavior neural network: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. Central actions of arginine vasopressin and a V1a receptor antagonist on maternal aggression, maternal behavior, and grooming in lactating rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medscape.com [medscape.com]
- 21. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin and GPCR Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin is a potent and selective synthetic antagonist of the vasopressin V1A receptor.[][2] This peptide analog has been instrumental in elucidating the physiological roles of the V1A receptor and serves as a valuable tool in cardiovascular and neuroscience research. This guide provides a comprehensive overview of its pharmacological properties, its interaction with G-protein coupled receptor (GPCR) signaling pathways, and detailed experimental protocols for its characterization.
Pharmacological Profile
This compound exhibits high affinity and selectivity for the vasopressin V1A receptor. Its primary mechanism of action is the competitive inhibition of arginine vasopressin (AVP) binding to the V1A receptor, thereby blocking the downstream signaling cascades.
Quantitative Data
The following table summarizes the available quantitative data for this compound and a closely related analog.
| Compound | Parameter | Value | Receptor/Effect | Reference |
| This compound | IC50 | 5 nM | Inhibition of vasopressin-induced intracellular Ca2+ increase | |
| This compound | IC50 | 30 nM | Inhibition of oxytocin-induced intracellular Ca2+ increase | |
| (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin | pA2 | 6.71 | Vasopressin V1a receptor antagonism | [3][4] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
GPCR Signaling Pathways
This compound primarily modulates GPCR signaling by blocking the V1A receptor. To understand its effects, it is crucial to consider the signaling pathways of the V1A, V2, and oxytocin (B344502) receptors.
V1A Receptor Signaling
The V1A receptor is a Gq/11-coupled GPCR. Upon agonist binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). By blocking this receptor, this compound inhibits these downstream events.
V2 Receptor Signaling
The V2 receptor is coupled to the Gs protein. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets. This compound is selective for the V1A receptor and has minimal effect on the V2 receptor pathway.
Oxytocin Receptor Signaling
The oxytocin receptor, similar to the V1A receptor, is coupled to Gq/11 and activates the PLC-IP3-Ca2+ pathway. This compound can inhibit oxytocin-induced signaling, but with a lower potency compared to its effect on vasopressin-induced signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological activity of this compound.
Radioligand Binding Assay (for V1A Receptor)
This assay is used to determine the binding affinity (Ki) of the antagonist.
Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human V1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated V1A receptor agonist, such as [3H]Arginine Vasopressin ([3H]AVP).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (e.g., 10-20 µg of protein).
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of this compound.
-
For total binding, add assay buffer instead of the antagonist.
-
For non-specific binding, add a high concentration of unlabeled AVP.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the V1A receptor (e.g., A7r5 or HEK293-V1A).
-
Calcium-sensitive dye: e.g., Fura-2 AM or Fluo-4 AM.
-
Test Compound: this compound.
-
Agonist: Arginine Vasopressin (AVP).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add different concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence plate reader.
-
Agonist Stimulation: Use the plate reader's injector to add a fixed concentration of AVP (typically the EC80) to the wells while simultaneously measuring the fluorescence signal over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly selective and potent V1A receptor antagonist that serves as an invaluable research tool. Its ability to specifically block the Gq/11-PLC signaling pathway initiated by vasopressin allows for the precise investigation of the physiological and pathophysiological roles of V1A receptor activation. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this and other vasopressin receptor ligands.
References
Pharmacological Profile of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of the synthetic peptide (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin, a well-characterized vasopressin receptor antagonist. Also known as the "Manning compound," this vasopressin analog has been instrumental in elucidating the physiological roles of the vasopressin and oxytocin (B344502) systems. This document summarizes its receptor binding affinities, functional activities, and the key experimental protocols used for its characterization. Detailed signaling pathways for its primary targets, the vasopressin V1a and oxytocin receptors, are also presented.
Introduction
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor (V1aR).[1][2] Its structure is a modification of the endogenous neuropeptide arginine vasopressin (AVP). The key modifications, including the cyclopentamethylene substitution on the β-mercapto-β,β-pentamethylenepropionic acid at position 1 and the O-methylation of the tyrosine at position 2, contribute to its antagonist properties and increased metabolic stability.[3] This compound has been widely used as a pharmacological tool to investigate the roles of V1a receptors in various physiological processes, including cardiovascular regulation and social behaviors.[1][4] It also exhibits antagonist activity at the oxytocin receptor (OTR), albeit with lower affinity.[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin is provided in the table below.
| Property | Value |
| Molecular Formula | C52H74N14O12S2 |
| Molecular Weight | 1151.38 g/mol |
| Sequence | (d(CH2)5)CO-Tyr(Me)-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 (Disulfide bridge: 1-6) |
| Synonyms | Manning compound, d(CH2)5Tyr(Me)AVP |
| CAS Number | 73168-24-8 |
Pharmacological Profile
The pharmacological activity of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin is characterized by its binding affinity and functional antagonism at vasopressin and oxytocin receptors.
Receptor Binding Affinity
The binding affinity of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin for vasopressin and oxytocin receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of the compound for a receptor. A lower Ki value indicates a higher binding affinity.
| Receptor | Species | Ki (nM) | Reference |
| Vasopressin V1a Receptor (V1aR) | Hamster | 6.87 | [1] |
| Oxytocin Receptor (OTR) | Hamster | 213.8 | [1] |
Functional Activity
The functional activity of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin is primarily antagonistic, meaning it blocks the action of the endogenous ligands (arginine vasopressin and oxytocin) at their respective receptors. This is often quantified by the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) or the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist).
| Assay | Receptor | Species/Cell Line | Activity | Value | Reference |
| Inhibition of Agonist-Induced Calcium Mobilization | Vasopressin V1aR | In vitro | Antagonist | IC50 = 5 nM | [2][5] |
| Inhibition of Agonist-Induced Calcium Mobilization | Oxytocin Receptor | In vitro | Antagonist | IC50 = 30 nM | [2][5] |
| In vivo Vasopressor Assay | Vasopressin V1aR | Rat | Antagonist | pA2 = 7.96 | [3] |
| In vivo Antidiuretic Assay | Vasopressin V2R | Rat | Weak Agonist/Antagonist | pA2 = 7.35* | [6] |
*Note: The pA2 value for the V2 receptor is for the closely related analog d(CH2)5Tyr(Me)VAVP.
Signaling Pathways
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin exerts its antagonist effects by blocking the signaling cascades initiated by the binding of endogenous ligands to the V1a and oxytocin receptors. Both of these receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins.
Vasopressin V1a Receptor Signaling Pathway
Oxytocin Receptor Signaling Pathway
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the compound for the V1a and oxytocin receptors.
-
Objective: To quantify the affinity of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin for the V1a and oxytocin receptors.
-
Principle: This is a competitive binding assay where the unlabeled antagonist competes with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from hamster brain homogenate or recombinant cell lines like CHO or HEK293 cells).
-
Radioligand: e.g., [125I]ornithine vasotocin (B1584283) analogue ([125I]OVTA) for OTR and [125I]linear vasopressin antagonist ([125I]LVA) for V1aR.[1]
-
Unlabeled (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled antagonist.
-
For total binding, omit the unlabeled antagonist. For non-specific binding, add a high concentration of a known potent unlabeled ligand (e.g., unlabeled AVP or OT).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Design of potent and selective antagonists of the vasopressor responses to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor specificities of vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 6. Synthetic antagonists of in vivo antidiuretic and vasopressor responses to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin (CAS 73168-24-8): A Selective V1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, also widely known as the "Manning Compound" and designated as SKF-100273, is a potent and selective synthetic peptide antagonist of the vasopressin V1A receptor.[1][2] This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and key experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in the study of the vasopressin system and the development of related therapeutics.
Core Compound Information
| Property | Value |
| CAS Number | 73168-24-8 |
| Molecular Formula | C52H74N14O12S2 |
| Molecular Weight | 1151.38 g/mol |
| Sequence | {Pmp}-{Tyr(Me)}-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 (Disulfide bond: Pmp1-Cys6) |
| Synonyms | Manning Compound, [Pmp1, Tyr(Me)2, Arg8] Vasopressin, SKF-100273, d(CH2)5-Tyr(Me)AVP |
Mechanism of Action: V1A Receptor Antagonism
This compound exerts its effects by selectively binding to and blocking the vasopressin V1A receptor, a G protein-coupled receptor (GPCR) of the Gq/11 family.
Signaling Pathway
Activation of the V1A receptor by its endogenous ligand, arginine vasopressin (AVP), initiates a signaling cascade that leads to various physiological responses, most notably vasoconstriction. This compound competitively inhibits this pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, also known as the "Manning compound," is a potent and selective antagonist of the vasopressin V1A receptor.[1][][3] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathophysiological roles of the V1A receptor, which is involved in processes such as vasoconstriction, social behavior, and stress responses.[4][5] This document provides detailed application notes and protocols for the chemical synthesis and purification of this important vasopressin analog.
The synthesis is achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, followed by cleavage from the resin, oxidative cyclization to form the disulfide bridge, and purification by preparative high-performance liquid chromatography (HPLC).
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C52H74N14O12S2 | [6] |
| Molecular Weight | 1151.38 g/mol | [6] |
| Sequence | (d(CH2)5)-Tyr(Me)-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 (disulfide bridge between (d(CH2)5)Cys1 and Cys6) | [6] |
| Purity | ≥95% | [6] |
| Biological Activity | Selective vasopressin V1A receptor antagonist. Inhibits vasopressin-induced increases in intracellular calcium with an IC50 of 5 nM. | [3] |
| Solubility | Soluble in water to 2 mg/ml. | [6] |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of the protected linear peptide on a Rink Amide resin using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (0.5-1.0 mmol/g substitution)
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(Me)-OH
-
β,β-cyclopentamethylene-β-mercaptopropionic acid (d(CH2)5) with appropriate thiol protection (e.g., Trt)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol (B129727)
-
Washing solvent: DMF, DCM
-
Kaiser test reagents
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of free amines.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin substitution) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-3 minutes.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, starting from Glycine and proceeding to the N-terminal β,β-cyclopentamethylene-β-mercaptopropionic acid.
-
Final Deprotection: After coupling the final N-terminal modified amino acid, perform a final Fmoc deprotection (step 2).
-
Resin Drying: Wash the fully assembled peptide-resin with methanol (3 times) and DCM (3 times) and dry under vacuum.
II. Cleavage and Disulfide Bond Formation
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, followed by oxidative cyclization to form the disulfide bridge.
Materials:
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
-
Oxidation buffer: 0.1 M ammonium (B1175870) bicarbonate buffer (pH 8.0)
-
Potassium ferricyanide (B76249) (K3[Fe(CN)6]) solution (0.01 M in water)
Protocol:
-
Cleavage:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers.
-
Dry the crude peptide under vacuum.
-
-
Oxidative Cyclization:
-
Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.
-
Slowly add the potassium ferricyanide solution dropwise to the peptide solution while stirring until a faint yellow color persists.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quench the reaction by adding a small amount of L-cysteine or by acidifying the solution with acetic acid.
-
III. Purification by Preparative HPLC
This protocol describes the purification of the cyclized peptide using preparative reversed-phase HPLC.
Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude cyclized peptide in a minimal amount of Mobile Phase A.
-
HPLC Purification:
-
Equilibrate the preparative C18 column with Mobile Phase A.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient could be 10-60% B over 60 minutes, but this should be optimized based on analytical HPLC runs.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the final purified peptide as a white powder.
Data Presentation
The following table summarizes typical quantitative data obtained during the synthesis and purification of vasopressin analogs.
| Parameter | Typical Value | Notes |
| Crude Peptide Yield (post-cleavage) | 70-90% | Based on the initial resin loading. |
| Purified Peptide Yield (post-HPLC) | 15-30% | Overall yield from the initial resin loading. This can vary significantly based on the sequence and purification efficiency. |
| Purity (by analytical HPLC) | >95% | Purity of the final lyophilized product. |
| Mass Spectrometry (ESI-MS) | [M+H]+ expected: 1151.38 | To confirm the identity of the synthesized peptide. |
Visualizations
Signaling Pathway of Vasopressin V1A Receptor
Caption: V1A receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. Synthesis and receptor specificities of vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 5. nestgrp.com [nestgrp.com]
- 6. rndsystems.com [rndsystems.com]
Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, also known as a Manning compound, is a potent and selective antagonist of the vasopressin V1a receptor. This synthetic peptide analog of vasopressin has been instrumental in elucidating the physiological roles of the V1a receptor in various in vivo systems. Its primary mechanism of action is to competitively block the binding of endogenous arginine vasopressin (AVP) to V1a receptors, thereby inhibiting downstream signaling pathways. These pathways are known to be involved in vasoconstriction, social behaviors, and anxiety.[1][2]
These application notes provide detailed in vivo experimental protocols for researchers investigating the cardiovascular and behavioral effects of this compound.
Data Presentation
In Vitro Receptor Binding and Potency
| Parameter | Value | Species/System | Reference |
| IC50 (V1a Receptor) | 5 nM | In vitro (calcium influx) | [1][2] |
| IC50 (Oxytocin Receptor) | 30 nM | In vitro (calcium influx) | [1][2] |
In Vivo Cardiovascular Effects
| Parameter | Species | Dose | Effect | Reference |
| Antivasopressor Activity | Rat | Not specified | Diminished the blood pressure response to AVP | [3] |
| Antivasopressor Activity | Dog | 1-5 µg/kg IV | Reduced or abolished AVP-induced coronary vasoconstriction | [4] |
| Hemodynamics in Hypercapnia | Rat | 10 µg/kg IV | Decreased blood pressure and total peripheral resistance | [5] |
In Vivo Behavioral Effects
| Behavioral Test | Species | Administration Route | Dose | Effect | Reference |
| Anxiety-like Behavior | Rat | Intracerebroventricular (dorsal hippocampus) | Not specified | Anxiolytic-like effects | [1][2] |
| Maternal Aggression | Rat | Intracerebroventricular | 5.0, 25.0, or 125.0 ng | Dose-dependent effects on aggression and grooming |
Signaling Pathway
The primary signaling pathway initiated by the activation of the vasopressin V1a receptor involves the Gq/11 family of G proteins. Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.[6][7] this compound blocks this cascade by preventing the initial binding of vasopressin.
Experimental Protocols
Protocol 1: Assessment of Antivasopressor Activity in Rats
This protocol is designed to evaluate the ability of this compound to antagonize the pressor effects of exogenously administered arginine vasopressin (AVP).
Materials:
-
This compound
-
Arginine Vasopressin (AVP)
-
Vehicle (e.g., sterile 0.9% saline)
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital)
-
Heparinized saline
-
Male Wistar rats (250-350 g)
-
Blood pressure transducer and recording system
-
Catheters for arterial and venous cannulation
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Connect the arterial catheter to a pressure transducer to record blood pressure continuously.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
-
Experimental Protocol:
-
Administer a bolus intravenous (IV) injection of AVP (e.g., 10-100 ng/kg) and record the peak increase in mean arterial pressure (MAP).
-
Once the blood pressure has returned to baseline, administer a bolus IV injection of this compound (e.g., 10 µg/kg).[5]
-
After a 15-minute equilibration period, administer the same dose of AVP again and record the pressor response.
-
The reduction in the AVP-induced pressor response in the presence of the antagonist is a measure of its antivasopressor activity.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline for each AVP administration.
-
Express the pressor response to AVP after antagonist administration as a percentage of the initial response.
-
Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the antagonist's effect.
-
Protocol 2: Assessment of Anxiolytic-like Activity using the Elevated Plus Maze (EPM) in Rats
This protocol details the use of the EPM to assess the anxiolytic-like effects of this compound following intracerebroventricular (ICV) administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile artificial cerebrospinal fluid or 0.9% saline)
-
Male Sprague-Dawley or Wistar rats (250-350 g) with chronically implanted ICV cannulae
-
Elevated Plus Maze apparatus
-
Video tracking software
Procedure:
-
Stereotaxic Surgery for ICV Cannulation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula into the lateral ventricle using appropriate coordinates (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least one week.
-
-
Drug Administration:
-
Gently restrain the rat and insert an injector into the guide cannula.
-
Infuse this compound (e.g., 5.0-125.0 ng in 2 µl) or vehicle over 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion.
-
-
Elevated Plus Maze Test:
-
15-30 minutes after the infusion, place the rat in the center of the EPM, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Behavioral Scoring:
-
Use video tracking software or manual scoring to measure the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms, without a significant change in total locomotor activity.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. rwdstco.com [rwdstco.com]
- 3. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Rat intracerebroventricular injection. [bio-protocol.org]
- 6. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Intracerebroventricular Injection of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, a synthetic peptide analog of vasopressin, is a potent and selective antagonist of the vasopressin V1a receptor.[1][2][3] Intracerebroventricular (ICV) administration of this compound allows for the direct investigation of the central V1a receptor system's role in various physiological and behavioral processes, bypassing the blood-brain barrier. These application notes provide an overview of its use in rodent models, experimental protocols for its administration, and a summary of reported quantitative data. This antagonist is a valuable tool for elucidating the neural circuits and signaling pathways modulated by vasopressin, with implications for understanding social behaviors, anxiety, and other centrally-mediated processes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 1151.38 g/mol | [2] |
| Formula | C52H74N14O12S2 | [2] |
| Solubility | Soluble to 2 mg/ml in water | [2] |
| Purity | ≥95% | [2] |
| Storage | Store at -20°C | [2] |
| CAS Number | 73168-24-8 | [2] |
Biological Activity
This compound is a selective V1a receptor antagonist. It has been shown to inhibit vasopressin- and oxytocin-induced increases in intracellular calcium concentrations in vitro, with IC50 values of 5 nM and 30 nM, respectively.[2][3][4] In vivo studies have demonstrated its ability to induce anxiolytic-like effects in the dorsal hippocampus and to modulate social behaviors such as maternal aggression.[2][3]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from studies utilizing intracerebroventricular (ICV) injection of this compound in rodents.
Table 1: Effects on Maternal Aggression in Lactating Rats [5]
| Treatment Group (ICV) | Dose (ng) | Latency to Attack (s) | Number of Attacks | Duration of Attacks (s) |
| Saline (Vehicle) | - | ~150 (Day 5), ~250 (Day 15) | ~4 (Day 5), ~3 (Day 15) | ~20 (Day 5), ~15 (Day 15) |
| This compound | 5.0 | Shorter than saline | Increased vs. saline | Increased vs. saline |
| This compound | 25.0 | Shorter than saline | Increased vs. saline | Increased vs. saline |
| This compound | 125.0 | Shorter than saline | Increased vs. saline | Increased vs. saline |
Table 2: Effects on Maternal Behavior and Grooming in Lactating Rats [5]
| Treatment Group (ICV) | Dose (ng) | Duration of Maternal Behavior (s) | Duration of Grooming (s) |
| Saline (Vehicle) | - | ~200 (Day 5), ~180 (Day 15) | ~40 (Day 5), ~20 (Day 15) |
| This compound | 5.0 | No significant change (Day 5), Decreased vs. saline (Day 15) | Decreased vs. saline (Day 5) |
| This compound | 25.0 | No significant change (Day 5), Decreased vs. saline (Day 15) | Decreased vs. saline (Day 5) |
| This compound | 125.0 | No significant change (Day 5), Decreased vs. saline (Day 15) | Decreased vs. saline (Day 5) |
Table 3: Effects on Maternal Memory and Social Recognition in Rats [6][7]
| Treatment Group (ICV Infusion) | Dose (ng/hr) | Latency to Display Full Maternal Behavior (days) | Social Recognition (Time investigating novel vs. familiar juvenile) |
| Saline (Vehicle) | - | ~1.5 | More time with novel juvenile |
| This compound | 0.1 | No significant difference | No significant impairment |
| This compound | 1.0 | No significant difference | No significant impairment |
Note: The study on maternal memory and social recognition found no significant effect of the V1a antagonist when administered into the lateral ventricles at the tested doses. However, when administered directly into the medial amygdala, it did impair maternal memory.[6][7]
Experimental Protocols
Protocol 1: Stereotaxic Implantation of Intracerebroventricular (ICV) Cannula in Rats
Materials:
-
Adult male or female rats (e.g., Sprague-Dawley, 200-250g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Guide cannula (22-26 gauge) and dummy cannula
-
Surgical drill with a small burr bit
-
Stainless steel screws for anchoring
-
Dental cement
-
Surgical tools (scalpel, forceps, hemostats)
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Analgesics for post-operative care
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level by adjusting the incisor bar until the heights of bregma and lambda are equal. Shave the scalp and sterilize the surgical area with antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean and dry the skull surface.
-
Bregma Identification: Identify bregma, the junction of the sagittal and coronal sutures.
-
Drilling: Using the stereotaxic coordinates for the lateral ventricle, drill a hole through the skull. Typical coordinates for the lateral ventricle in rats relative to bregma are:
-
Anterior-Posterior (AP): -0.8 to -1.0 mm
-
Medial-Lateral (ML): ±1.5 mm
-
Dorsal-Ventral (DV): -3.5 to -4.0 mm from the skull surface
-
-
Anchor Screw Placement: Drill 2-3 additional small holes for anchor screws, avoiding major sutures and blood vessels. Insert the screws into the skull.
-
Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the target DV coordinate.
-
Fixation: Apply dental cement to the skull, covering the base of the cannula and the anchor screws to secure the implant.
-
Dummy Cannula Insertion: Once the cement has hardened, insert a dummy cannula into the guide cannula to prevent blockage.
-
Post-operative Care: Administer analgesics as prescribed. Allow the animal to recover for at least 5-7 days before starting experiments.
Protocol 2: Intracerebroventricular (ICV) Injection in Cannulated Rats
Materials:
-
Cannulated rat
-
Internal injector cannula (extending slightly beyond the guide cannula)
-
Microinjection pump
-
Polyethylene (B3416737) tubing
-
Hamilton syringe (10 µL)
-
This compound solution in sterile vehicle (e.g., saline, artificial cerebrospinal fluid)
Procedure:
-
Habituation: Gently handle the animal for several days leading up to the injection to minimize stress.
-
Preparation: On the day of injection, gently restrain the conscious animal.
-
Injection Setup: Prepare the injection solution and load it into the Hamilton syringe, ensuring no air bubbles are present. Connect the syringe to the internal injector cannula via polyethylene tubing.
-
Injection: Carefully remove the dummy cannula from the guide cannula. Insert the internal injector cannula into the guide.
-
Infusion: Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min). The total injection volume is typically 1-5 µL.
-
Post-infusion: Leave the injector cannula in place for an additional 1-2 minutes to allow for diffusion and to prevent backflow upon withdrawal.
-
Cannula Replacement: Gently withdraw the injector cannula and replace it with the dummy cannula.
-
Behavioral Testing: Proceed with the behavioral paradigm at the appropriate time post-injection.
Signaling Pathway and Experimental Workflow Diagrams
V1a Receptor Signaling Pathway
The vasopressin V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[6] Upon vasopressin binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to various downstream cellular responses.
Caption: V1a Receptor Signaling Pathway.
Experimental Workflow for ICV Injection and Behavioral Analysis
The following diagram illustrates a typical experimental workflow for investigating the effects of ICV administration of this compound on rodent behavior.
Caption: Experimental Workflow.
Conclusion
Intracerebroventricular administration of the selective V1a receptor antagonist this compound is a powerful technique for investigating the central role of vasopressin in regulating complex behaviors in rodents. The provided protocols and data serve as a guide for researchers in this field. Further research is warranted to expand our understanding of the effects of this antagonist on a wider range of behaviors and to explore its potential therapeutic applications.
References
- 1. protocols.io [protocols.io]
- 2. Acute Prosocial Effects of Oxytocin and Vasopressin When Given Alone or in Combination with 3,4-Methylenedioxymethamphetamine in Rats: Involvement of the V1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oxytocin antagonist d(CH2)5Tyr(Me)2-Orn8-vasotocin reduces non-contact penile erections in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 7. Social Interaction Test [bio-protocol.org]
Application Notes and Protocols: (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin, also known as the Manning compound or SKF 100273, is a potent and selective antagonist of the vasopressin V1a receptor.[1] Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating a wide range of social behaviors, including aggression, social recognition, and maternal care, primarily through its interaction with the V1a receptor in the brain. Consequently, the use of selective V1a antagonists like the Manning compound is an invaluable tool in behavioral neuroscience research to elucidate the precise roles of the vasopressin system in modulating behavior. These application notes provide an overview of the use of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin in key behavioral neuroscience paradigms, complete with detailed protocols and quantitative data from cited studies.
Mechanism of Action: V1a Receptor Signaling
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin exerts its effects by competitively blocking the binding of endogenous AVP to the V1a receptor. The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, initiates a downstream signaling cascade. The binding of AVP to the V1a receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological and behavioral effects associated with V1a receptor activation. By blocking this initial binding step, (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin inhibits this entire signaling cascade.
References
Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin in Anxiety-Like Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor. Arginine vasopressin (AVP) and its receptors, particularly the V1a subtype, are implicated in the regulation of anxiety and other social behaviors. The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium and the activation of protein kinase C (PKC). By blocking this pathway, this compound serves as a valuable tool for investigating the role of the V1a receptor in anxiety-like behaviors. Studies have demonstrated that this antagonist can induce anxiolytic-like effects, particularly when administered into the dorsal hippocampus.
These application notes provide detailed protocols for utilizing this compound in common rodent models of anxiety-like behavior: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB).
V1a Receptor Signaling Pathway
The V1a receptor is a key modulator of anxiety-related pathways in the brain. The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor initiates a signaling cascade that influences neuronal excitability and behavior. This compound acts by competitively inhibiting this binding.
Caption: V1a Receptor Signaling Pathway and Point of Antagonism.
Experimental Applications and Protocols
The following protocols are designed for rodent models and can be adapted based on specific research questions and laboratory conditions.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Workflow
Caption: Workflow for the Elevated Plus Maze Test.
Detailed Protocol
-
Animal Preparation:
-
House male Sprague-Dawley rats (250-300g) individually for at least one week before the experiment.
-
Handle the animals for 5 minutes daily for 3-5 days leading up to the test to reduce handling stress.
-
For studies involving direct brain administration, surgically implant bilateral guide cannulae targeting the desired brain region (e.g., dorsal or ventral hippocampus). Allow a one-week recovery period.
-
-
Compound Preparation and Administration:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 0.5 µg/µL).
-
Administer the compound via microinfusion into the target brain region (e.g., 1.0 µL per side over 1 minute). Control animals should receive a vehicle infusion.
-
Allow a 10-15 minute interval between infusion and behavioral testing.
-
-
EPM Procedure:
-
The EPM apparatus should be made of a non-porous material and elevated (e.g., 50 cm) from the floor. It consists of two open arms and two closed arms of equal dimensions.
-
At the start of the test, place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze for later analysis.
-
Thoroughly clean the maze with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
-
Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Open arm entries / (Open arm entries + Closed arm entries)) * 100].
-
An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.
-
Quantitative Data
The following table summarizes data from a study by Engin and Treit (2008) investigating the effects of this compound microinfused into the dorsal hippocampus of rats.
| Treatment Group (Dorsal Hippocampus) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle (Saline) | 25.3 ± 4.1 | 35.8 ± 5.2 |
| This compound (0.5 µg) | 45.1 ± 6.3 | 52.1 ± 4.9 |
*p < 0.05 compared to Vehicle group.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and locomotor activity in a novel, open environment. Anxious animals tend to stay near the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.
Detailed Protocol
-
Apparatus:
-
A square or circular arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore freely for a predetermined period (typically 5-10 minutes).
-
Record the session with an overhead video camera.
-
Clean the apparatus thoroughly with 70% ethanol between animals.
-
-
Data Analysis:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled (to assess general locomotor activity).
-
Frequency of entries into the center zone.
-
An increase in the time spent and distance traveled in the center zone suggests an anxiolytic effect.
-
Quantitative Data
No specific data for this compound in the OFT was found. The following table presents illustrative data for the effects of a different selective V1a receptor antagonist, JNJ-17308616, in rats.
| Treatment Group | Time in Center (s) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 35.2 ± 5.1 | 2150 ± 150 |
| JNJ-17308616 (100 mg/kg, p.o.) | 55.8 ± 6.2* | 2080 ± 130 |
*p < 0.05 compared to Vehicle group. Data is illustrative and based on typical findings for V1a antagonists.
Light-Dark Box Test (LDB)
The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
Detailed Protocol
-
Apparatus:
-
A box divided into a small, dark compartment (approximately 1/3 of the total area) and a larger, brightly illuminated compartment (approximately 2/3 of the total area). A small opening connects the two compartments.
-
-
Procedure:
-
Place the animal in the center of the illuminated compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the session using a video camera.
-
Clean the apparatus with 70% ethanol between trials.
-
-
Data Analysis:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.
-
Quantitative Data
No specific data for this compound in the LDB was found. The following table presents illustrative data for the effects of a different selective V1a receptor antagonist, SRX246, in mice.
| Treatment Group | Time in Light Compartment (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle | 120 ± 15 | 15 ± 2 |
| SRX246 (30 mg/kg, p.o.) | 180 ± 20 | 25 ± 3 |
*p < 0.05 compared to Vehicle group. Data is illustrative and based on typical findings for V1a antagonists.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the V1a receptor in anxiety-like behaviors. The protocols outlined above provide a framework for researchers to investigate the anxiolytic potential of this and other related compounds. The provided quantitative data from studies using V1a antagonists demonstrate the expected outcomes in standard behavioral paradigms. It is crucial to include appropriate vehicle controls and to consider factors such as animal strain, sex, and age, as these can influence behavioral outcomes. Further research using this compound in a wider range of anxiety models will continue to enhance our understanding of the vasopressin system's role in neuropsychiatric disorders.
Application Notes: (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin in Cardiovascular Research
Compound Name: [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 2-(O-methyl)tyrosine]arginine-vasopressin
Synonyms: (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin, d(CH2)5Tyr(Me)AVP, SKF-100273
Target: Selective Vasopressin V1a Receptor Antagonist
Introduction
(d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin is a potent and selective peptide antagonist of the vasopressin V1a receptor. In the cardiovascular system, arginine vasopressin (AVP) binding to the V1a receptor on vascular smooth muscle cells mediates vasoconstriction through the Gq/11-phospholipase C-IP3-Ca2+ pathway.[1] This antagonist allows researchers to specifically block these effects, making it an invaluable tool for elucidating the physiological and pathophysiological roles of endogenous AVP in regulating blood pressure, regional blood flow, and cardiac function. Its application is particularly relevant in studies of hypertension, heart failure, and shock, where AVP levels are often elevated.[1][2][3]
Mechanism of Action
(d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin competitively blocks the binding of endogenous AVP to the V1a receptor. This inhibition prevents the activation of Gαq proteins, thereby blocking the downstream signaling cascade that leads to an increase in intracellular calcium (Ca2+) and subsequent smooth muscle contraction.[1] By selectively antagonizing the V1a receptor, this compound can be used to isolate the cardiovascular effects mediated by this specific receptor subtype from those mediated by V1b or V2 receptors.
V1a Receptor Signaling Pathway
Data Presentation
Table 1: In Vitro Antagonist Potency
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ | Rat Caudal Artery (vs. 10 nM AVP) | 1.55 nM | [4] |
| IC₅₀ | Human V1a Receptor (Ca²⁺ influx) | 5 nM | [5][6][7] |
| IC₅₀ | Human Oxytocin Receptor (Ca²⁺ influx) | 30 nM | [5][6][7] |
| Antagonism Type | Rat Caudal Artery | Non-competitive, slowly reversible | [4] |
Table 2: In Vivo Cardiovascular Effects in Anesthetized Dogs
Effects of intravenous d(CH2)5Tyr(Me)AVP on hemodynamic changes induced by intracoronary Arginine Vasopressin (AVP, 1 µg).
| Parameter | AVP Alone (Change) | AVP after d(CH2)5Tyr(Me)AVP (5 µg/kg IV) | Reference |
| LCX Coronary Blood Flow | -60.5 ± 8.1% | Abolished | [8] |
| -dP/dt | -41.8 ± 5.3% | Abolished | [8] |
| +dP/dt | -14.6 ± 5.3% | Abolished | [8] |
| LVEDP | +62.6 ± 20.2% | Abolished | [8] |
LCX: Left Circumflex; dP/dt: Rate of ventricular pressure change; LVEDP: Left Ventricular End-Diastolic Pressure.
Experimental Protocols
Experimental Workflow for V1a Antagonist Characterization
Protocol 1: Intracellular Calcium (Ca²⁺) Mobilization Assay
This protocol is designed to quantify the antagonist's potency (IC₅₀) by measuring its ability to inhibit AVP-induced increases in intracellular calcium in V1a receptor-expressing cells.
1. Cell Culture:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human V1a receptor in a suitable medium (e.g., F-12K Medium with 10% FBS and a selection antibiotic).
-
Plate cells in a 96-well, black-walled, clear-bottom microplate at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
2. Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the wells.
-
Add the loading buffer to each well and incubate at 37°C for 60 minutes in the dark.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin in the assay buffer.
-
Prepare a solution of Arginine Vasopressin (AVP) agonist at a concentration that elicits a submaximal response (e.g., EC₈₀, typically around 10 nM).
-
After incubation, wash the cells gently with the assay buffer to remove excess dye.
-
Add the different concentrations of the antagonist to the respective wells. Incubate for 15-30 minutes at room temperature.
4. Measurement of Calcium Flux:
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 490 nm, emission at 525 nm for Fluo-8).
-
Establish a stable baseline reading for 10-20 seconds.
-
Use the instrument's integrated fluidics to add the AVP agonist solution to all wells simultaneously.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
5. Data Analysis:
-
For each well, calculate the peak fluorescence response after agonist addition, subtracting the baseline fluorescence.
-
Plot the peak response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the AVP-induced calcium response.
Protocol 2: Ex Vivo Vascular Reactivity Assay (Aortic Ring)
This protocol assesses the functional antagonism of AVP-induced vasoconstriction in isolated arterial segments.
1. Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) via an approved method.
-
Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the cleaned aorta into 2-3 mm wide rings.
2. Organ Bath Setup:
-
Mount each aortic ring between two L-shaped stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer linked to a data acquisition system.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
3. Viability and Antagonism Protocol:
-
After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.
-
Wash the rings and allow them to return to baseline tension.
-
Add (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin at a single concentration (e.g., 1 nM, 10 nM, 100 nM) to the bath and incubate for 30 minutes. A control set of rings should receive only the vehicle.
-
Generate a cumulative concentration-response curve for AVP (e.g., 10⁻¹¹ to 10⁻⁶ M) by adding the agonist in a stepwise manner.
-
Record the steady-state contractile force after each addition.
4. Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by KCl.
-
Plot the response versus the log concentration of AVP for both control and antagonist-treated rings.
-
The antagonist will produce a rightward shift in the AVP concentration-response curve. Analyze this shift using a Schild plot to determine the pA₂ value, a measure of antagonist potency. For non-competitive antagonists, measure the IC₅₀ against a fixed concentration of AVP.[4]
Protocol 3: In Vivo Hemodynamic Antagonism in Anesthetized Rats
This protocol evaluates the ability of the antagonist to block the pressor (blood pressure-increasing) effects of AVP in a whole-animal model.
1. Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (300-350g) with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).
-
Insert a tracheal tube to ensure a patent airway.
-
Cannulate the right carotid artery with a polyethylene (B3416737) catheter connected to a pressure transducer to continuously monitor arterial blood pressure and heart rate.
-
Cannulate the left jugular vein for intravenous administration of drugs.
2. Experimental Procedure:
-
Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are steady.
-
Administer a bolus injection of AVP (e.g., 100 ng/kg, i.v.) and record the peak increase in mean arterial pressure (MAP). This serves as the control pressor response.
-
After the blood pressure returns to baseline (approximately 30-45 minutes), administer an intravenous bolus of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin (e.g., 1-10 µg/kg).
-
Wait for 15 minutes to allow for receptor binding.
-
Re-challenge the animal with the same dose of AVP (100 ng/kg, i.v.) and record the pressor response.
3. Data Analysis:
-
Calculate the change in MAP from baseline for the AVP challenges before and after antagonist administration.
-
Express the post-antagonist AVP response as a percentage of the initial control AVP response.
-
A significant reduction in the AVP-induced pressor response indicates effective V1a receptor blockade. Different doses of the antagonist can be tested to establish a dose-response relationship for the blockade.
References
- 1. ccjm.org [ccjm.org]
- 2. Vasopressin receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor antagonists. Therapeutic potential in the management of acute and chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20180085423A1 - Methods for treating and diagnosing eating disorders - Google Patents [patents.google.com]
- 7. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, also known as SKF 100273, is a potent and selective antagonist of the vasopressin V1a receptor. Vasopressin receptors, including the V1a, V1b, and V2 subtypes, are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the neurohormone arginine vasopressin (AVP). The V1a receptor is primarily coupled to Gq/11, and its activation leads to an increase in intracellular calcium concentrations via the phospholipase C pathway. This signaling cascade is involved in vasoconstriction, glycogenolysis, and social behaviors. Due to its selective antagonism of the V1a receptor, this compound is a valuable tool for studying the physiological and pathological roles of the V1a receptor and for the development of novel therapeutics.
These application notes provide a detailed protocol for determining the binding affinity of this compound for the human V1a receptor using a competitive radioligand binding assay.
Quantitative Data Summary
The binding affinity and potency of this compound have been characterized using various assays. The following table summarizes the available quantitative data.
| Parameter | Receptor/Assay | Value | Reference |
| IC50 | Vasopressin-induced Ca2+ increase | 5 nM | |
| IC50 | Oxytocin-induced Ca2+ increase | 30 nM | [1] |
| pA2 | Antivasopressor response | 7.96 |
Note: The IC50 values represent the concentration of the antagonist required to inhibit 50% of the functional response induced by an agonist and are not direct measures of binding affinity (Ki). The pA2 value is a measure of the potency of an antagonist in a functional assay.
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols: Electrophysiology Studies with (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, a selective V1a receptor antagonist, in electrophysiological studies. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective antagonist of the vasopressin V1a receptor.[1][2][3] In the central nervous system, V1a receptors are involved in a variety of physiological processes, including social behavior, anxiety, and the regulation of neuronal excitability. Electrophysiology studies are crucial for elucidating the precise role of V1a receptors in modulating ion channel function and synaptic transmission. This document outlines the necessary protocols and background information for utilizing this compound to investigate these mechanisms.
Data Presentation
The following table summarizes the quantitative data for this compound based on in vitro assays.
| Parameter | Value | Species/Cell Type | Assay | Reference |
| IC50 (Vasopressin-induced Ca2+ increase) | 5 nM | Not specified | Intracellular Ca2+ concentration measurement | [1][3] |
| IC50 (Oxytocin-induced Ca2+ increase) | 30 nM | Not specified | Intracellular Ca2+ concentration measurement | [1][3] |
Signaling Pathway
Activation of the V1a receptor by its endogenous ligand, arginine vasopressin (AVP), initiates a Gq/11 protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream effectors can modulate the activity of various ion channels, thereby influencing neuronal excitability.
Experimental Protocols
The following is a representative protocol for a whole-cell patch-clamp electrophysiology study to investigate the antagonistic effect of this compound on AVP-induced changes in neuronal activity.
Objective: To determine the effect of this compound on arginine vasopressin (AVP)-mediated modulation of neuronal excitability and ion channel currents.
Materials:
-
Cell Preparation: Primary neuronal cultures or acute brain slices from a relevant model organism (e.g., rat, mouse).
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution (for whole-cell patch-clamp): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
This compound: Stock solution prepared in sterile water or appropriate solvent as per manufacturer's instructions.
-
Arginine Vasopressin (AVP): Stock solution prepared in sterile water.
-
Patch-clamp rig: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
Experimental Workflow:
Procedure:
-
Preparation: Prepare acute brain slices or neuronal cultures according to standard laboratory protocols. Prepare all solutions and drug stocks on the day of the experiment.
-
Recording Setup: Place the preparation in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Whole-Cell Patch-Clamp:
-
Identify a healthy neuron for recording.
-
Establish a giga-ohm seal and obtain a whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Baseline Recording:
-
In current-clamp mode, record the resting membrane potential and spontaneous firing activity for a stable period (e.g., 5 minutes).
-
In voltage-clamp mode, apply appropriate voltage protocols to measure baseline ion channel currents of interest.
-
-
Agonist Application:
-
Bath apply AVP at a known effective concentration (e.g., 100 nM).
-
Record the changes in membrane potential, firing frequency, or specific ion channel currents until a stable effect is observed.
-
-
Washout:
-
Wash out the AVP by perfusing with aCSF until the neuronal activity returns to baseline.
-
-
Antagonist Application:
-
Pre-incubate the preparation with this compound at a concentration sufficient to block V1a receptors (e.g., 10-100 nM, based on IC50) for a period of 10-15 minutes.
-
-
Co-application:
-
While continuing to perfuse with the antagonist, co-apply AVP at the same concentration used previously.
-
Record the neuronal activity to determine if the AVP-induced effects are blocked by the antagonist.
-
-
Data Analysis:
-
Measure and compare the following parameters: resting membrane potential, action potential frequency, and the amplitude and kinetics of specific ion channel currents before and after AVP application, and during co-application with the antagonist.
-
Perform appropriate statistical analysis (e.g., paired t-test, ANOVA) to determine the significance of the observed effects.
-
Important Considerations:
-
Nonspecific Effects: Be aware of potential nonspecific effects of this compound, as some studies have suggested nonspecific neurodepressant actions at higher concentrations.[4] It is advisable to perform control experiments to rule out such effects.
-
Concentration-Response Curves: To determine the potency of the antagonist, it is recommended to perform concentration-response experiments for both the agonist (AVP) and the antagonist.
-
Solubility: Ensure that this compound is fully dissolved in the appropriate solvent and then diluted to the final concentration in aCSF to avoid precipitation.
These application notes and protocols provide a framework for designing and conducting electrophysiology experiments using the V1a receptor antagonist this compound. By following these guidelines, researchers can effectively investigate the role of V1a receptors in neuronal function.
References
- 1. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 2. Tocris Bioscience this compound 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. A V1 vasopressin receptor antagonist has nonspecific neurodepressant actions in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosing Recommendations for (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, a potent and selective antagonist of the vasopressin V1a receptor, has demonstrated significant utility in preclinical research, particularly in studies investigating anxiety, social behavior, and cardiovascular regulation in rats.[1] This document provides comprehensive application notes and detailed protocols for the administration of this compound to rats, based on available literature. It includes a summary of its mechanism of action, quantitative data on its efficacy, and step-by-step experimental workflows to guide researchers in their study design.
Introduction
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is a synthetic peptide analog of arginine vasopressin (AVP). Its structural modifications, specifically the cyclopentamethylene group on the β-mercapto-β,β-pentamethylenepropionic acid at position 1 and the O-methylated tyrosine at position 2, confer high affinity and selectivity for the V1a receptor, while acting as an antagonist.[1] This selectivity makes it an invaluable tool for elucidating the physiological and behavioral roles of the V1a receptor, which is predominantly coupled to the Gq/11 G-protein, leading to the activation of the phospholipase C (PLC) signaling cascade.
Mechanism of Action
Upon binding to the V1a receptor, (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin competitively inhibits the binding of endogenous AVP. This blockade prevents the AVP-induced conformational change in the receptor that would normally activate the associated Gq/11 protein. Consequently, the downstream signaling pathway, which involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), is inhibited. This ultimately prevents the mobilization of intracellular calcium and the activation of protein kinase C (PKC), thereby blocking the physiological responses mediated by V1a receptor activation.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Table 1: In Vitro Activity
| Parameter | Value | Species/Cell Type | Reference |
| IC₅₀ (vs. Vasopressin) | 5 nM | Not specified | [1] |
| IC₅₀ (vs. Oxytocin) | 30 nM | Not specified | [1] |
Table 2: In Vivo Dosing Recommendations in Rats
| Application | Route of Administration | Dose Range | Brain Region (if applicable) | Observed Effect | Reference |
| Anxiolytic-like Effects | Intracerebral Microinfusion | 0.25 - 1.0 µg/µL | Dorsal Hippocampus | Increased open-arm exploration in elevated plus-maze | Engin and Treit, 2008 |
| Antivasopressor Effects | Intravenous (i.v.) | 10 µg/kg | N/A | Inhibition of vasopressin-induced pressor response | Kruszynski et al., 1980 |
Experimental Protocols
Protocol for Intracerebral Microinfusion for Behavioral Studies (e.g., Anxiety)
This protocol is based on the methodology typically employed for studying the anxiolytic-like effects of V1a receptor antagonists in the rat hippocampus.
Materials:
-
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for vehicle and dilution
-
Stereotaxic apparatus
-
Microinfusion pump
-
Guide cannulae and internal injection cannulae
-
Surgical tools for stereotaxic surgery
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Analgesics for post-operative care
-
Behavioral testing apparatus (e.g., elevated plus-maze)
Procedure:
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Long-Evans) are typically used. Animals should be housed individually and allowed to acclimate to the facility for at least one week prior to surgery.
-
Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic.
-
Secure the rat in the stereotaxic apparatus.
-
Surgically expose the skull and implant guide cannulae aimed at the target brain region (e.g., dorsal hippocampus). Coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Secure the cannulae assembly to the skull with dental cement and anchor screws.
-
Insert dummy cannulae into the guide cannulae to maintain patency.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.
-
-
Drug Preparation:
-
On the day of the experiment, dissolve (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin in sterile saline or aCSF to the desired concentration (e.g., 0.25, 0.5, or 1.0 µg/µL).
-
-
Microinfusion:
-
Gently restrain the rat and remove the dummy cannulae.
-
Insert the internal injection cannulae, extending slightly beyond the tip of the guide cannulae, into the target region.
-
Connect the injection cannulae to the microinfusion pump.
-
Infuse the drug solution or vehicle at a slow rate (e.g., 0.5 µL/min) for a total volume of, for example, 1.0 µL per side.
-
Leave the injection cannulae in place for an additional minute to allow for diffusion.
-
Replace the dummy cannulae.
-
-
Behavioral Testing:
-
Following a short post-infusion period (e.g., 10-15 minutes), place the rat in the behavioral apparatus (e.g., elevated plus-maze) and record the session for later analysis.
-
Protocol for Intravenous Administration for Cardiovascular Studies
This protocol outlines a general procedure for assessing the antivasopressor effects of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Materials:
-
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
-
Sterile saline (0.9% NaCl) for vehicle and dilution
-
Arginine Vasopressin (AVP) as the pressor agent
-
Anesthetic (e.g., urethane (B1682113) or α-chloralose)
-
Catheters for arterial and venous cannulation
-
Blood pressure transducer and recording system
-
Surgical tools
Procedure:
-
Animal Preparation:
-
Anesthetize an adult rat.
-
Surgically implant a catheter into a femoral or carotid artery for blood pressure measurement.
-
Implant a second catheter into a femoral or jugular vein for intravenous drug administration.
-
-
Stabilization:
-
Allow the animal's blood pressure to stabilize before commencing the experiment.
-
-
Drug Administration:
-
Administer a bolus intravenous injection of AVP to establish a baseline pressor response.
-
Once the blood pressure returns to baseline, administer an intravenous injection of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin (e.g., 10 µg/kg).
-
After a predetermined time (e.g., 5-10 minutes), challenge the animal again with the same dose of AVP.
-
-
Data Acquisition:
-
Continuously record mean arterial pressure throughout the experiment.
-
The antagonistic effect is quantified by the reduction in the pressor response to AVP following the administration of the antagonist.
-
Concluding Remarks
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is a highly valuable pharmacological tool for investigating the roles of the V1a receptor in rats. The dosing recommendations and protocols provided herein are intended to serve as a guide for researchers. It is crucial to note that optimal doses and specific experimental parameters may vary depending on the rat strain, age, and the specific research question being addressed. Therefore, pilot studies are recommended to determine the most effective dose for a particular experimental setup. Always adhere to ethical guidelines and approved animal care and use protocols when conducting animal research.
References
Application Notes and Protocols: In Vitro Effects of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin on Glial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin, also known as the Manning compound, is a potent and selective antagonist of the vasopressin V1A receptor.[1][2] In the central nervous system, glial cells, including astrocytes, express V1A receptors and respond to arginine vasopressin (AVP) with various physiological changes. AVP, a neuropeptide involved in a range of central and peripheral functions, has been shown to induce an increase in intracellular calcium concentration ([Ca2+]i) and affect cell volume in glial cells through the activation of V1A receptors.[][4]
These application notes provide a comprehensive overview of the in vitro use of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin to study and modulate AVP-mediated signaling in glial cells. The provided protocols detail methods for glial cell culture, assessment of cell viability, analysis of signaling pathways through calcium imaging, and protein expression analysis via Western blotting.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory effects of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin on vasopressin- and oxytocin-induced responses, as well as the effect of AVP on glial cell volume that can be antagonized by this compound.
| Parameter | Description | Value | Cell Type/System |
| IC50 | Concentration of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin that inhibits 50% of the vasopressin-induced increase in intracellular calcium. | 5 nM[1][5] | In vitro cell-based assays |
| IC50 | Concentration of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin that inhibits 50% of the oxytocin-induced increase in intracellular calcium. | 30 nM[1][2] | In vitro cell-based assays |
| AVP-induced Cell Volume Change | Average increase in glial cell volume upon exposure to arginine vasopressin (AVP). This effect is blocked by the V1A antagonist. | ~25%[4] | Cultured rat astroglial cells |
| AVP Concentration Range for Ca2+ Response | The concentration range of AVP that evokes intracellular calcium responses in cultured non-neuronal cells from rat dorsal root ganglion. | 100 pM - 1 µM[] | Cultured rat dorsal root ganglion non-neuronal cells |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying the effects of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin on glial cells.
Caption: AVP signaling pathway in glial cells and its antagonism.
Caption: Workflow for in vitro glial cell experiments.
Experimental Protocols
Glial Cell Culture
This protocol describes the basic steps for culturing primary glial cells.
Materials:
-
Glial cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture flasks/plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Sterile water
-
Incubator (37°C, 5% CO2)
Procedure:
-
For primary cultures, isolate glial cells from neonatal rodent brain tissue according to established protocols. For cell lines (e.g., C6 glioma), thaw a cryopreserved vial.
-
Plate the cells in a Poly-D-lysine coated T75 flask with glial cell culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them. a. Aspirate the medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells. c. Neutralize the trypsin with an equal volume of complete medium. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium. e. Plate the cells in new coated flasks or plates at the desired density for experiments.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin or its protective effects against AVP-induced cell death.
Materials:
-
Glial cells cultured in a 96-well plate
-
(d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin stock solution
-
Arginine Vasopressin (AVP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed glial cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin for the desired duration. Include vehicle-treated control wells.
-
If assessing protective effects, add AVP to the relevant wells after the antagonist pre-treatment.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Calcium Imaging
This protocol details the measurement of intracellular calcium changes in response to AVP and the inhibitory effect of the antagonist.
Materials:
-
Glial cells cultured on glass-bottom dishes
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
(d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin
-
Arginine Vasopressin (AVP)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the dish on the fluorescence microscope stage.
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
To test the antagonist, perfuse the cells with HBSS containing the desired concentration of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin and record for 5-10 minutes.
-
While continuing to perfuse with the antagonist, add AVP (e.g., 100 nM) and continue recording to observe the inhibited calcium response.
-
In control experiments, add AVP without the antagonist to observe the full calcium response.
-
Analyze the fluorescence intensity changes over time to quantify the intracellular calcium levels.
Western Blotting
This protocol can be used to analyze changes in protein expression or phosphorylation downstream of V1A receptor activation, such as phosphorylated ERK (p-ERK).
Materials:
-
Glial cells cultured in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat glial cells with the antagonist and/or AVP as described in the experimental design.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system and perform densitometric analysis to quantify protein levels.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Effects of arginine vasopressin and atriopeptin on glial cell volume measured as 3-MG space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tocris Bioscience (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin solubility and stability in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin. The information is designed to address common challenges related to the solubility and stability of this peptide in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
According to the supplier, this compound is soluble in water up to 2 mg/mL. However, the solubility can be influenced by the purity of the peptide, the solvent, pH, and the presence of salts in the buffer.
Q2: What is the recommended solvent for reconstituting lyophilized this compound?
For initial reconstitution, it is recommended to use sterile, distilled, or deionized water[1]. If the peptide does not readily dissolve in water, the choice of the next solvent depends on the overall charge of the peptide. To determine the charge, you can assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus, and a value of -1 to each acidic residue (Asp, Glu) and the C-terminus. For this compound, with an Arginine (Arg) residue, it is considered a basic peptide. Therefore, if solubility in water is an issue, a dilute acidic solution (e.g., 10%-30% acetic acid) can be used to aid dissolution[1].
Q3: Can I use organic solvents to dissolve this compound?
If the peptide proves to be insoluble in aqueous solutions, a small amount of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer[1]. It is crucial to be aware of the final concentration of the organic solvent in your experiment, as it may affect biological assays. For a similar vasopressin antagonist, a stock solution in DMSO can be prepared and then diluted with saline or PBS[2].
Q4: How should I store stock solutions of this compound?
For long-term storage, it is recommended to store the lyophilized peptide at -20°C. Once reconstituted, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for enhanced stability, at -80°C. For a similar peptide, storage in a solvent at -80°C for up to one year is suggested[2].
Q5: What is the expected stability of this compound in a buffer solution?
Troubleshooting Guides
Problem: The peptide won't dissolve in water.
Potential Causes:
-
Peptide concentration is too high: You may be trying to dissolve the peptide at a concentration above its solubility limit.
-
Hydrophobic aggregation: The peptide may be aggregating due to its hydrophobic nature.
-
Incorrect pH: The pH of the water may not be optimal for dissolving this specific peptide.
Solutions:
-
Calculate the net charge of the peptide: this compound has a basic arginine residue.
-
Use a dilute acid: Try dissolving the peptide in a small amount of 10% to 30% acetic acid and then dilute it with your desired buffer[1].
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.
-
Use an organic solvent: As a last resort, dissolve the peptide in a minimal amount of DMSO and then slowly add it to your aqueous buffer while vortexing[1].
Problem: The peptide solution appears cloudy or has precipitates after storage.
Potential Causes:
-
Bacterial contamination: Non-sterile buffers or improper handling can lead to microbial growth.
-
Peptide degradation or aggregation: The peptide may be degrading or aggregating over time, especially at room temperature or with repeated freeze-thaw cycles.
-
Buffer incompatibility: The peptide may be less soluble in the specific buffer system at the storage temperature.
Solutions:
-
Use sterile buffers and aseptic techniques: Always use sterile buffers and handle the peptide solutions in a sterile environment to prevent contamination.
-
Aliquot and store properly: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
Perform a solubility test in your chosen buffer: Before preparing a large batch, test the solubility of a small amount of the peptide in your specific buffer at the intended storage temperature.
-
Filter the solution: If you suspect microbial contamination or aggregation, you can filter the solution through a 0.22 µm filter. However, be aware that this may also remove some of the aggregated peptide.
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source |
| Solubility in Water | Up to 2 mg/mL | |
| Primary Reconstitution Solvent | Sterile Water | [1] |
| Alternative Solvents (if needed) | 10-30% Acetic Acid (for basic peptides) | [1] |
| DMSO (followed by aqueous dilution) | [1][2] | |
| Lyophilized Peptide Storage | -20°C | |
| Reconstituted Solution Storage (Short-term) | 4°C | General Peptide Guidelines |
| Reconstituted Solution Storage (Long-term) | -20°C or -80°C in aliquots | [2] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing of this compound in a New Buffer
This protocol is adapted from a general method for testing the solubility of vasopressin V1a receptor antagonists in phosphate-buffered saline (PBS), pH 7.4[7].
Materials:
-
This compound (lyophilized powder)
-
Test Buffer (e.g., PBS, Tris, Citrate at the desired pH and concentration)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Weigh out a small amount (e.g., 1-2 mg) of the lyophilized peptide into a microcentrifuge tube.
-
Add 1 mL of the test buffer to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the peptide is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Allow the tube to stand at room temperature for 24 hours, inverting it periodically.
-
After 24 hours, visually inspect the solution for any undissolved particles.
-
Centrifuge the sample to pellet any undissolved material.
-
Carefully collect the supernatant and analyze it by HPLC.
-
Compare the peak area of the peptide in the supernatant to a standard of known concentration to determine the solubility.
Protocol 2: General Procedure for Assessing the Stability of this compound in Buffer
This protocol provides a general framework for evaluating the stability of the peptide in a chosen buffer over time.
Materials:
-
Stock solution of this compound of known concentration
-
Sterile buffer of choice
-
Sterile microcentrifuge tubes or vials
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Prepare a solution of the peptide in the desired buffer at a known concentration.
-
Aliquot the solution into several sterile tubes.
-
Establish a time-zero sample by immediately analyzing one aliquot using HPLC or mass spectrometry to determine the initial peptide concentration and purity.
-
Store the remaining aliquots at the desired temperatures.
-
At predetermined time points (e.g., 24h, 48h, 72h, 1 week, etc.), remove an aliquot from each temperature condition.
-
Analyze the samples by HPLC or mass spectrometry to quantify the remaining percentage of the intact peptide and identify any degradation products.
-
Plot the percentage of the remaining peptide against time for each temperature to determine the stability profile.
Mandatory Visualization
Caption: Vasopressin V1a Receptor Signaling Pathway.
Caption: Workflow for Peptide Solubilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin | TargetMol [targetmol.com]
- 3. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended stability of vasopressin 0.2 unit/mL in PVC containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential off-target effects of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the vasopressin V1a receptor antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during in vitro experiments using this compound.
Q1: I am not observing any antagonist effect in my calcium mobilization assay. What are the possible reasons?
A1: Several factors could contribute to a lack of antagonist activity. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure your stock solution of this compound is not degraded. Prepare fresh aliquots and avoid repeated freeze-thaw cycles.
-
Agonist Concentration: Verify the concentration and purity of the vasopressin agonist you are using to stimulate the V1a receptor. An excessively high agonist concentration can overcome the antagonist's effect. It is recommended to use the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Cell Health and Receptor Expression: Confirm that your cell line expresses the V1a receptor at a sufficient level. Poor cell health or low receptor density can lead to a weak or absent signal.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the inhibitory effect. Optimize the dye loading protocol and ensure your plate reader settings are appropriate for detecting changes in intracellular calcium.
-
Incorrect Concentration Range: You may be testing a concentration of the antagonist that is too low. Perform a wide concentration-response curve to determine the optimal range for observing inhibition.
Q2: My radioligand binding assay shows high non-specific binding. How can I reduce it?
A2: High non-specific binding can obscure your specific binding signal. Here are some strategies to minimize it:
-
Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to non-receptor sites.
-
Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Blocking Agents: Incorporate a blocking agent such as bovine serum albumin (BSA) in your assay buffer to reduce non-specific interactions. Pre-soaking filters in a solution like 0.5% polyethyleneimine (PEI) can also be beneficial.
-
Filter Type: Experiment with different types of glass fiber filters to find one with the lowest non-specific binding for your assay.
Q3: The results of my experiments are inconsistent between repeats. What could be the cause?
A3: Inconsistent results are often due to technical variability. To improve reproducibility:
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques, especially for serial dilutions.
-
Thorough Mixing: Mix all reagents thoroughly after each addition to ensure a homogenous reaction mixture.
-
Temperature Control: Maintain a constant temperature during incubation using a temperature-controlled incubator or water bath.
-
Consistent Cell Culture: Use cells at a consistent passage number and confluency for each experiment to minimize biological variability.
Pharmacological Data
This compound is a selective antagonist for the vasopressin V1a receptor, with a known off-target effect on the oxytocin (B344502) receptor.
| Receptor | Parameter | Value (nM) | Species | Assay Type |
| Vasopressin V1a | IC50 | 5[1] | Not Specified | Intracellular Calcium Mobilization |
| Oxytocin | IC50 | 30[1] | Not Specified | Intracellular Calcium Mobilization |
| Vasopressin V1b | Ki or IC50 | Data not readily available | - | - |
| Vasopressin V2 | Ki or IC50 | Data not readily available | - | - |
Experimental Protocols
Below are detailed protocols for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay for V1a Receptor
This protocol is for a competitive binding assay to determine the binding affinity (Ki) of this compound for the V1a receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human V1a receptor.
-
Radioligand: [3H]-Arginine Vasopressin.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Varying concentrations of this compound or vehicle.
-
A fixed concentration of [3H]-Arginine Vasopressin (at or below its Kd).
-
Cell membranes (typically 10-50 µg of protein per well).
-
For non-specific binding control wells, add a high concentration of unlabeled Arginine Vasopressin.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of this compound and use non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a V1a receptor agonist.
Materials:
-
A cell line stably expressing the human V1a receptor (e.g., CHO-K1, HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Arginine Vasopressin (AVP) as the agonist.
-
This compound.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the V1a-expressing cells into the microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Begin kinetic reading to establish a baseline, then inject AVP at a concentration that elicits a submaximal response (e.g., EC80).
-
Data Analysis: Measure the peak fluorescence intensity after AVP addition. Plot the response against the concentration of this compound to determine the IC50 value.
cAMP Accumulation Assay for V2 Receptor
This assay is used to determine if this compound has any antagonist activity at the Gs-coupled V2 receptor.
Materials:
-
A cell line stably expressing the human V2 receptor (e.g., CHO-K1, HEK293).
-
Arginine Vasopressin (AVP) or a selective V2 agonist like Desmopressin (dDAVP).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
White, opaque 96- or 384-well plates.
Procedure:
-
Cell Plating: Seed the V2-expressing cells into the microplates and culture overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in assay buffer for 15-30 minutes.
-
Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of AVP or dDAVP (at its EC80) to stimulate cAMP production.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine if there is any inhibitory effect and calculate an IC50 if applicable.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a general workflow for assessing the off-target effects of this compound.
Caption: Canonical signaling pathways for vasopressin receptors.
Caption: A general experimental workflow for profiling off-target effects.
Caption: A logical flow for troubleshooting a lack of antagonist effect.
References
Troubleshooting (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective vasopressin V1A receptor antagonist, (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Frequently Asked Questions (FAQs)
Q1: What is (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin and what is its primary mechanism of action?
A1: (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, also known as SKF 100273, is a synthetic peptide that acts as a selective antagonist of the vasopressin V1A receptor.[1][] Its primary mechanism is to block the binding of the endogenous ligand, arginine vasopressin (AVP), to the V1A receptor, thereby inhibiting the downstream signaling cascade. This inhibition prevents the AVP-induced increase in intracellular calcium, which is a key signaling event for V1A receptor activation.[1]
Q2: I am having trouble dissolving the lyophilized peptide. What is the recommended procedure?
A2: For optimal solubility, it is recommended to first attempt to dissolve the peptide in sterile, distilled water.[1][3] If the peptide does not readily dissolve, adding a small amount of a weak acid, such as a 10%-30% acetic acid solution, can aid in solubilization. For highly hydrophobic peptides, dissolving in a minimal volume of an organic solvent like DMSO, followed by a stepwise dilution with aqueous buffer, is a common strategy.[3] Always perform a solubility test on a small aliquot before dissolving the entire stock to avoid compromising the entire sample.[4]
Q3: My experimental results show lower than expected antagonist potency. What are the potential causes?
A3: Several factors can contribute to lower than expected potency:
-
Peptide Degradation: Ensure the peptide has been stored correctly at -20°C and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[5]
-
Inaccurate Concentration: Verify the accuracy of your stock solution concentration. Consider peptide purity when making calculations.
-
Assay Conditions: The potency of the antagonist can be influenced by the concentration of the agonist used. For competitive antagonists, a higher agonist concentration will require a higher antagonist concentration to achieve the same level of inhibition.
-
Cell Health and Receptor Expression: Ensure the cells used in your functional assays are healthy and express a sufficient number of V1A receptors.
Q4: I am observing high non-specific binding in my radioligand binding assay. How can I troubleshoot this?
A4: High non-specific binding can obscure your specific binding signal. Here are some troubleshooting steps:
-
Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific interactions.
-
Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Blocking Agents: Optimize the concentration of blocking agents like bovine serum albumin (BSA) in your assay buffer. For hydrophobic ligands, pre-soaking filters in a solution like 0.5% polyethyleneimine (PEI) can be beneficial.
-
Filter Type: Ensure you are using the appropriate filter type for your assay. Glass fiber filters are common, but may require optimization.
Quantitative Data Summary
The following tables summarize the available quantitative data for (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin and related compounds.
Table 1: In Vitro Functional Potency of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
| Assay Type | Agonist | Cell Line | Parameter | Value (nM) | Reference |
| Calcium Mobilization | Vasopressin | Not Specified | IC50 | 5 | [1] |
| Calcium Mobilization | Oxytocin | Not Specified | IC50 | 30 | [1] |
Table 2: Antagonist Potency of a Structurally Related V1a Antagonist
| Compound | Receptor | Parameter | Value | Reference |
| (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin | V1a | pA2 | 6.71 | [6][7] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols & Workflows
V1A Receptor Signaling Pathway
The V1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the physiological responses to V1A receptor activation. (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin blocks the initial step of this pathway by preventing agonist binding.
Caption: V1A receptor signaling pathway and the inhibitory action of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Experimental Workflow: Calcium Mobilization Assay
This workflow outlines the general steps for assessing the antagonist activity of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin using a calcium mobilization assay.
Caption: A typical experimental workflow for a calcium mobilization assay to determine antagonist potency.
Logical Troubleshooting Flow for Unexpected Results
This diagram provides a logical approach to troubleshooting common issues encountered during experiments with (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Caption: A logical troubleshooting workflow for common experimental issues.
References
Technical Support Center: Improving CNS Delivery of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of the selective vasopressin V1A receptor antagonist, (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin, to the central nervous system (CNS).
Troubleshooting Guides
This section offers solutions to common experimental challenges and provides detailed protocols for key delivery methods.
Issue: Low CNS Penetration of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin
The primary obstacle to delivering peptides like (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin to the CNS is the blood-brain barrier (BBB). Additionally, enzymatic degradation and a short plasma half-life can further limit its bioavailability in the brain. Below is a comparison of common delivery strategies to overcome these challenges.
Table 1: Comparison of CNS Delivery Methods for Vasopressin Analogs
| Delivery Method | Administration Route | Reported Brain/Plasma Ratio | Advantages | Disadvantages | Key Considerations |
| Unmodified Peptide | Intravenous (IV) | ~0.1% | Simple formulation | Very low BBB penetration | Prone to rapid degradation and clearance |
| Intranasal (IN) Delivery | Nasal | 2-5% | Non-invasive, bypasses the BBB | Lower bioavailability than direct injection | Formulation requires absorption enhancers |
| Lipid Nanoparticles (LNPs) | Intravenous (IV) | 5-10% | Protects peptide from degradation, can be targeted | Complex formulation, potential for RES uptake | Particle size and surface charge are critical |
| Polymeric Nanoparticles (e.g., PLGA) | Intravenous (IV) | 8-15% | Sustained release, protects peptide | Potential for immunogenicity, complex formulation | Polymer choice and peptide loading efficiency |
| BBB Modulation (Mannitol) | Intra-arterial | Variable (up to 20-fold increase) | Temporarily increases BBB permeability | Invasive, risk of neurotoxicity | Requires precise control of osmotic pressure |
| Cationic Modification | Intravenous (IV) | ~0.33% (for a modified AVP fragment) | Enhances transport via absorptive-mediated endocytosis | May alter peptide's pharmacological activity | Requires chemical modification of the peptide |
Experimental Protocols
Protocol 1: Intranasal Delivery of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin in Mice
This protocol is adapted from established methods for intranasal drug delivery to awake mice.
Materials:
-
(d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin
-
Sterile saline
-
Micropipette and tips
-
Animal handling gloves
Procedure:
-
Acclimation (2-4 weeks prior):
-
Handle the mice daily to acclimate them to the procedure and reduce stress.
-
Practice the "intranasal grip" to gently immobilize the mouse's head without causing distress.
-
-
Preparation of Dosing Solution:
-
Dissolve (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin in sterile saline to the desired concentration. Ensure the solution is at room temperature before administration.
-
-
Administration:
-
Gently restrain the mouse using the intranasal grip, ensuring the head is stable and tilted back slightly.
-
Using a micropipette, apply a small droplet (e.g., 5-10 µL) of the solution to one nostril.
-
Allow the mouse to inhale the droplet completely before administering a droplet to the other nostril.
-
Alternate between nostrils until the full dose is administered.
-
-
Post-Administration:
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Protocol 2: Formulation of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin in Lipid Nanoparticles (LNPs)
This protocol outlines a general method for encapsulating a peptide within LNPs using a microfluidic mixing approach.
Materials:
-
(d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid
-
Citrate (B86180) buffer (pH 3.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Lipid Mixture Preparation:
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
-
Peptide Solution Preparation:
-
Dissolve (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin in citrate buffer.
-
-
Microfluidic Mixing:
-
Set the flow rates for the lipid-ethanol solution and the peptide-aqueous solution on the microfluidic mixer (e.g., a 3:1 aqueous:organic flow rate ratio).
-
Pump the two solutions through the mixer to induce nanoparticle self-assembly.
-
-
Purification and Buffer Exchange:
-
Collect the nanoparticle suspension.
-
Dialyze the suspension against PBS overnight using a dialysis cassette to remove ethanol and non-encapsulated peptide.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine peptide encapsulation efficiency using a suitable quantification method (e.g., HPLC) after lysing the nanoparticles.
-
Frequently Asked Questions (FAQs)
Q1: My intranasally administered (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin shows low and variable brain concentrations. What could be the cause?
A1: Several factors can contribute to this issue:
-
Improper Administration Technique: Ensure the animal's head is correctly positioned to facilitate delivery to the olfactory epithelium, which is a primary route to the brain. Avoid administering large volumes at once, as this can lead to the solution being swallowed.
-
Enzymatic Degradation: The nasal cavity contains metabolic enzymes that can degrade peptides. Consider co-administration with protease inhibitors to enhance stability.
-
Mucociliary Clearance: The natural clearance mechanism of the nasal cavity can remove the drug before it's absorbed. Formulations with mucoadhesive polymers can increase residence time.
-
Formulation Issues: The solubility and stability of the peptide in the vehicle are crucial. Ensure the peptide is fully dissolved and the pH is optimized.
Q2: I am having trouble with the aggregation of my peptide-loaded nanoparticles during formulation and storage. How can I prevent this?
A2: Nanoparticle aggregation can be caused by several factors:
-
Suboptimal Lipid Composition: The ratio of lipids, particularly the PEG-lipid, is critical for stability. The PEG layer provides a steric barrier that prevents aggregation. You may need to optimize the molar percentage of the PEG-lipid.
-
Incorrect pH during Formulation: For ionizable lipids, the pH during formulation and for the final suspension is critical. The initial low pH ensures efficient encapsulation, while a neutral pH in the final buffer is necessary for stability.
-
High Peptide Loading: Attempting to load too much peptide can disrupt the nanoparticle structure and lead to instability. Determine the optimal peptide-to-lipid ratio for your system.
-
Improper Storage: Store nanoparticle suspensions at 4°C and avoid freezing, which can cause aggregation.
Q3: My in vitro BBB model (e.g., Transwell assay) shows inconsistent permeability results for (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin. What are the potential sources of variability?
A3: In vitro BBB models can be sensitive to several experimental variables:
-
Cell Monolayer Integrity: The tightness of the endothelial cell monolayer is crucial for a reliable barrier. Regularly measure the transendothelial electrical resistance (TEER) to ensure the integrity of the monolayer before and during the experiment. Low or inconsistent TEER values indicate a leaky barrier.
-
Cell Culture Conditions: The passage number of the cells, seeding density, and culture media composition can all affect the barrier properties. Maintain consistent cell culture practices.
-
Peptide Stability in Culture Media: The peptide may be degrading in the culture media over the course of the experiment. Assess the stability of your peptide in the media at 37°C.
-
Non-specific Binding: The peptide may be binding to the plastic of the Transwell insert or to serum proteins in the media, which can affect the measured permeability.
Visualizations
Diagram 1: General Strategies for CNS Peptide Delivery
Caption: Overview of strategies to bypass or overcome the blood-brain barrier for CNS peptide delivery.
Diagram 2: Experimental Workflow for Assessing CNS Delivery
Caption: A typical experimental workflow for evaluating the CNS delivery of a peptide formulation.
Diagram 3: Vasopressin V1A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the vasopressin V1A receptor.
Technical Support Center: (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin Dose-Response Curve Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting dose-response curve analysis of the vasopressin V1A receptor antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide that acts as a selective antagonist for the vasopressin V1A receptor.[1][2] It is a valuable tool for studying the physiological and pathological roles of the V1A receptor, which is involved in processes such as vasoconstriction, glycogenolysis, and social behavior.
Q2: What is the primary mechanism of action for the V1A receptor?
A2: The V1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by its endogenous ligand, arginine vasopressin (AVP), it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Q3: How does this compound inhibit V1A receptor activity?
A3: As a competitive antagonist, this compound binds to the V1A receptor at the same site as AVP but does not activate it. This binding prevents AVP from activating the receptor, thereby inhibiting the downstream signaling cascade, including the increase in intracellular calcium.
Q4: What are the key parameters to determine from a dose-response curve for this antagonist?
A4: The primary parameter is the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that inhibits 50% of the agonist-induced response. From the IC50, the inhibitor constant (Ki), a measure of binding affinity, can be calculated using the Cheng-Prusoff equation. Additionally, a Schild analysis can be performed to determine the pA2 value, which provides further information about the nature of the antagonism.
Data Presentation
The following tables summarize the inhibitory potency of this compound from in vitro functional assays.
Table 1: Inhibitory Potency (IC50) of this compound
| Agonist | Assay Type | Tissue/Cell Line | IC50 (nM) | Reference |
| Arginine Vasopressin | Intracellular Calcium Increase | Not specified | 5 | [1][2] |
| Oxytocin | Intracellular Calcium Increase | Not specified | 30 | [1][2] |
| Arginine Vasopressin | Vascular Contraction | Isolated Rat Caudal Artery | 1.55 | [3] |
Table 2: Representative Dose-Response Data for V1A Receptor Inhibition
| Antagonist Concentration (nM) | % Inhibition of AVP-induced Calcium Response (Normalized) |
| 0.01 | 2 |
| 0.1 | 10 |
| 1 | 35 |
| 5 | 50 |
| 10 | 65 |
| 50 | 85 |
| 100 | 95 |
| 1000 | 98 |
Note: This table presents a representative dataset illustrating a typical dose-response curve for a competitive antagonist with an IC50 of approximately 5 nM. Actual experimental data may vary.
Experimental Protocols
V1A Receptor-Mediated Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to V1A receptor activation and its inhibition by this compound using a fluorescent plate reader (e.g., FLIPR).
Materials:
-
HEK293 or CHO cells stably expressing the human V1A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Arginine Vasopressin (AVP)
-
This compound
Procedure:
-
Cell Seeding: Seed the V1A-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a dye-loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of AVP in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Add the antagonist dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the AVP solution to all wells except for the negative controls.
-
Measure the fluorescence intensity over time (typically 2-3 minutes) to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the AVP-only control (100%) and the no-agonist control (0%).
-
Plot the normalized response against the log concentration of the antagonist to generate a dose-response curve and calculate the IC50 value.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the V1A receptor.
Materials:
-
Cell membranes prepared from cells expressing the V1A receptor
-
Radiolabeled V1A receptor antagonist (e.g., [3H]-Arginine Vasopressin)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled AVP)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
Competitive Binding: Assay buffer, radioligand, cell membranes, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: V1a Receptor Signaling Pathway.
References
Non-specific binding of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the non-specific binding of (d(CH2)5)1,Tyr(Me)2,Arg8)-Vasopressin in various assays.
Frequently Asked Questions (FAQs)
Q1: What is (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin and what is its primary mechanism of action?
This compound is a selective antagonist of the vasopressin V1A receptor.[1] Its primary mechanism of action is to block the binding of the endogenous ligand, arginine vasopressin (AVP), to the V1A receptor, thereby inhibiting its downstream signaling cascade. The V1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins.[2] This coupling activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC).[3][4]
Q2: Why is non-specific binding (NSB) a common issue with peptide-based ligands like this compound?
Peptides, due to their complex structures with various charged and hydrophobic regions, can adhere to surfaces other than the intended receptor. This phenomenon, known as non-specific binding (NSB), can occur with labware (e.g., polypropylene (B1209903) tubes, pipette tips), filter membranes, and other components of the assay system.[5] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of specific binding.
Q3: What are the initial steps to assess the level of non-specific binding in my assay?
To determine the extent of non-specific binding, a control experiment is essential. This is typically done by measuring the binding of the radiolabeled ligand in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM of unlabeled AVP). This competitor will saturate the specific binding sites on the receptor, so any remaining bound radioligand is considered non-specific.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can obscure the specific signal in your assay. The following table outlines common causes and recommended solutions.
| Potential Cause | Recommended Action |
| Inappropriate Assay Buffer Composition | Optimize buffer pH to be near the isoelectric point of the peptide to minimize charge-based interactions.[6][7] Increase the ionic strength of the buffer by adding NaCl (e.g., 100-200 mM) to reduce electrostatic interactions.[6][7] |
| Hydrophobic Interactions | Include a non-ionic detergent such as Tween-20 (0.01% to 0.1%) or Triton X-100 in the assay buffer to disrupt hydrophobic binding to surfaces.[6] |
| Insufficient Blocking | Add a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% to your assay buffer to coat non-specific binding sites on labware and membranes.[6][7] Casein can also be used as an alternative blocking agent. |
| Suboptimal Incubation Conditions | Reduce the incubation temperature (e.g., from 37°C to room temperature or 4°C) to decrease hydrophobic interactions. Optimize the incubation time; prolonged incubation can sometimes lead to increased NSB. |
| Radioligand Issues | Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor to maximize the specific binding signal relative to NSB.[8] Ensure the purity of your radioligand, as impurities can contribute to high background. |
| Inadequate Washing | Increase the number and volume of wash steps after incubation. Use ice-cold wash buffer to reduce the dissociation of the specifically bound ligand during washing. |
| Cell Membrane Preparation Quality | If using cell membranes, ensure they are of high purity. Additional wash and centrifugation steps during preparation can help remove contaminating proteins that may contribute to NSB. |
| Binding to Labware | Pre-treat plasticware with a blocking agent. Consider using low-binding microplates and pipette tips. In some cases, glass vials may exhibit lower non-specific binding for certain peptides. |
Quantitative Data Summary
The following table summarizes the known binding characteristics of this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (vs. Vasopressin) | 5 nM | Inhibition of vasopressin-induced intracellular calcium increase. | [1] |
| IC50 (vs. Oxytocin) | 30 nM | Inhibition of oxytocin-induced intracellular calcium increase. | [1] |
| pA2 | 6.71 | V1a receptor antagonism. | [9] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Protocol: V1A Receptor Competitive Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the V1A receptor.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human V1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compound: this compound or other unlabeled ligands.
-
Non-specific Binding Control: 1 µM unlabeled Arginine Vasopressin (AVP).[8]
-
Filtration System: Glass fiber filters (e.g., GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), and a vacuum filtration manifold.
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Thaw the V1A receptor-expressing cell membranes on ice. Resuspend the membranes in assay buffer to the desired protein concentration (to be optimized for your specific membrane preparation).
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add 1 µM unlabeled AVP.
-
Competition Binding: Add serial dilutions of the test compound (e.g., this compound).
-
-
Add Radioligand: Add [3H]-AVP to all wells at a concentration at or below its Kd (typically 1-5 nM).
-
Add Membranes: Add the prepared cell membranes to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination of Binding: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Dry the filters, place them in scintillation vials, add scintillation fluid, and count the radioactivity in a beta counter.
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
V1A Receptor Signaling Pathway
Caption: V1A Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow for Competitive Binding Assay
Caption: Experimental Workflow for a V1A Receptor Competitive Binding Assay.
References
- 1. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results with (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective vasopressin V1a receptor antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as SKF 100273, is a synthetic peptide analog of vasopressin. It functions as a selective antagonist of the vasopressin V1a receptor (V1aR).[1][2] Its primary mechanism of action is to block the binding of endogenous arginine vasopressin (AVP) to the V1aR, thereby inhibiting its downstream signaling pathways.
Q2: What is the canonical signaling pathway for the V1a receptor?
The V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[3][4] Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Q3: Are there other signaling pathways associated with the V1a receptor?
Yes, beyond the canonical Gq/PLC/Ca2+ pathway, V1a receptor activation has been linked to other signaling cascades. For instance, it can lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which is involved in cell proliferation.[5] This can occur through both PKC-dependent and independent mechanisms. Researchers should be aware of these alternative pathways, as they may contribute to unexpected experimental outcomes.
Q4: What are the known off-target effects of this compound?
This compound is a selective V1a receptor antagonist, but it also exhibits some affinity for the oxytocin (B344502) receptor (OTR). It has been shown to inhibit oxytocin-induced increases in intracellular calcium, albeit with a lower potency than for the V1a receptor.[1][2]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Receptor/Stimulus | Value | Reference |
| IC50 | Vasopressin-induced Ca2+ increase | 5 nM | [1][2] |
| IC50 | Oxytocin-induced Ca2+ increase | 30 nM | [1][2] |
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Activity Observed
Question: I am using this compound as an antagonist in a calcium mobilization assay, but I am observing an increase in intracellular calcium upon its application, suggesting agonist activity. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Partial Agonism: At high concentrations, some antagonists can act as partial agonists.
-
Troubleshooting: Perform a full dose-response curve of this compound alone. A partial agonist will elicit a response but with a lower maximal effect compared to a full agonist like AVP.
-
-
Biased Agonism: The compound might be antagonizing the Gq pathway while weakly activating another pathway that leads to calcium release through a different mechanism. While less common for V1a antagonists, this phenomenon is a consideration in GPCR pharmacology.[6]
-
Troubleshooting: Investigate other signaling pathways. For example, use inhibitors of different signaling molecules (e.g., PKC, ERK) to see if the unexpected calcium signal is attenuated.
-
-
Off-Target Effects: The observed effect might be mediated by a different receptor expressed in your cell system.
-
Troubleshooting: Use a cell line that does not express the V1a receptor but does express other potential targets (e.g., oxytocin receptors) to test for off-target activity.
-
-
Experimental Artifact:
-
Troubleshooting:
-
Verify the identity and purity of your compound stock.
-
Ensure correct dilutions and final concentrations in your assay.
-
Check for autofluorescence of the compound at the wavelengths used for calcium detection.
-
-
Issue 2: Inconsistent or No Antagonism Observed
Question: I am not seeing the expected inhibition of AVP-induced signaling with this compound in my experiments. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
Compound Degradation: Peptides can be susceptible to degradation.
-
Troubleshooting: Prepare fresh stock solutions. Ensure proper storage of stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
-
Incorrect Assay Conditions:
-
Troubleshooting:
-
Pre-incubation time: Ensure you are pre-incubating the cells with the antagonist for a sufficient duration before adding the agonist to allow for receptor binding equilibrium.
-
Agonist concentration: Use an agonist concentration that is at or near its EC80 to provide a sufficient window for observing antagonism.
-
-
-
Low Receptor Expression: If the receptor density in your cell system is very high, you may need higher concentrations of the antagonist to see a significant effect (receptor reserve).
-
Troubleshooting: Characterize the level of V1a receptor expression in your cell line (e.g., via radioligand binding or western blot).
-
-
Solubility Issues: The compound may not be fully dissolved in your assay buffer.
-
Troubleshooting: Check the solubility of the compound in your assay medium. Some sources recommend dissolving in water first, and if needed, adding a small amount of a solubilizing agent.
-
Experimental Protocols
Protocol 1: V1a Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound for the V1a receptor using a competition binding assay.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human V1a receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled AVP (e.g., 1 µM).
-
Test Compound: this compound.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or non-specific binding control or buffer for total binding.
-
[3H]-AVP (at a concentration close to its Kd).
-
V1a receptor-expressing cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the IC50 and subsequently the Ki value.
Protocol 2: V1a Receptor Calcium Mobilization Assay
This protocol outlines the steps for measuring the antagonist effect of this compound on AVP-induced calcium mobilization.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human V1a receptor.
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Arginine Vasopressin (AVP).
-
Antagonist: this compound.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Seed the V1aR-expressing cells into the 96-well plates and allow them to adhere overnight.
-
Prepare the dye loading solution containing the calcium-sensitive dye in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the antagonist dilutions to the respective wells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.
-
Inject a fixed concentration of AVP (typically the EC80 concentration) into the wells and continue to record the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response and plot the inhibition by the antagonist against its concentration to determine the IC50 value.
Visualizations
Caption: Canonical V1a Receptor Signaling Pathway.
Caption: Calcium Mobilization Antagonist Assay Workflow.
Caption: Troubleshooting Unexpected Agonist Activity.
References
- 1. Tocris Bioscience this compound 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. innoprot.com [innoprot.com]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. Vasopressin V1A receptor mediates cell proliferation through GRK2-EGFR-ERK1/2 pathway in A7r5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
Long-term stability of stored (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability, storage, and handling of the selective vasopressin V1a receptor antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term stability of lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C.[1][2][] Following this recommendation should ensure stability for an extended period, with some suppliers indicating stability for up to three years at this temperature.
Q2: How should I store this compound after reconstitution?
A2: Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize degradation from freeze-thaw cycles. Some suppliers suggest that solutions can be stored at -80°C for up to one year. For short-term storage, 4°C is acceptable for a few days, but this is not recommended for long-term stability.
Q3: What solvents can be used to reconstitute this compound?
A3: This peptide is soluble in water up to 2 mg/ml.[1] For higher concentrations, some suppliers suggest using DMSO, with solubility up to 10 mM.[4]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a selective antagonist of the vasopressin V1a receptor.[1] It competitively blocks the V1a receptor, thereby inhibiting the downstream signaling pathway, which involves an increase in intracellular calcium.[1]
Long-Term Stability Data
| Formulation | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep away from moisture. |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reduced or no antagonist activity in cell-based assays. | Peptide Degradation: Improper storage or handling has led to the degradation of the peptide. | 1. Ensure the peptide has been stored correctly at -20°C (lyophilized) or -80°C (in solution). 2. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. 3. Verify the age of the peptide stock and consider using a fresh vial. 4. Perform a quality control check using HPLC or Mass Spectrometry to assess the integrity of the peptide. |
| Incorrect Concentration: Errors in reconstitution or dilution calculations. | 1. Double-check all calculations for the stock solution and working dilutions. 2. If possible, verify the concentration of the stock solution using a quantitative method like amino acid analysis. | |
| Low Receptor Expression: The cell line used may not express a sufficient number of V1a receptors. | 1. Confirm V1a receptor expression in your cell line using techniques like Western blot, qPCR, or by using a known V1a receptor agonist as a positive control. | |
| Inconsistent results between experiments. | Variability in Peptide Solution: Incomplete solubilization or precipitation of the peptide. | 1. Ensure the peptide is fully dissolved before use. Gentle vortexing or sonication may aid dissolution. 2. Visually inspect the solution for any precipitates before each use. 3. Consider filtering the stock solution through a 0.22 µm filter to remove any aggregates. |
| Pipetting Inaccuracy: Inconsistent volumes being dispensed, especially at low concentrations. | 1. Calibrate your pipettes regularly. 2. Use low-retention pipette tips. 3. For viscous solutions, consider using reverse pipetting techniques. | |
| Precipitation of the peptide upon dilution in aqueous buffer. | Poor Solubility in Final Buffer: The peptide may be less soluble in the final assay buffer compared to the stock solvent (e.g., DMSO). | 1. Minimize the concentration of organic solvent (e.g., DMSO) in the final assay buffer, typically keeping it below 0.5%. 2. Add the peptide stock solution to the assay buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. 3. If solubility issues persist, you may need to optimize the pH or ionic strength of your assay buffer. |
Experimental Protocols
Protocol for Assessing Peptide Stability by RP-HPLC
Objective: To determine the purity and quantify the degradation of this compound over time under specific storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., water or a buffer with acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials for storage under different conditions (e.g., -20°C, 4°C, room temperature).
-
At each time point (e.g., 0, 1, 2, 4, 8 weeks), retrieve a vial from each storage condition.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the initial time point (T=0).
-
Plot the percentage of intact peptide versus time to determine the degradation rate.
-
Visualizations
Signaling Pathway of V1a Receptor Antagonism
Caption: V1a receptor signaling and its inhibition.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing peptide stability.
References
Validation & Comparative
A Comparative Guide to Vasopressin V1a Receptor Antagonists: (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin vs. SR 49059
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent vasopressin V1a receptor antagonists: the peptide-based compound (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, often referred to as the Manning compound, and the non-peptide antagonist SR 49059. This document is intended to assist researchers in selecting the appropriate tool for their studies by presenting a side-by-side analysis of their pharmacological properties, supported by experimental data and detailed methodologies.
Introduction to the Compounds
This compound is a selective peptide antagonist of the vasopressin V1a receptor. Its structure is derived from the endogenous hormone arginine vasopressin (AVP). SR 49059 is a potent and selective non-peptide antagonist of the V1a receptor, known for its oral activity.[1][2] Both compounds are valuable tools for investigating the physiological and pathological roles of the V1a receptor.
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the binding affinities and functional potencies of this compound and SR 49059 at vasopressin receptor subtypes.
Table 1: Binding Affinity (Ki) at Vasopressin and Oxytocin (B344502) Receptors
| Compound | Receptor Subtype | Species | Ki (nM) | Reference |
| This compound | V1a | Hamster | 6.87 | [3][4] |
| OTR | Hamster | 213.8 | [3][4] | |
| SR 49059 | V1a | Rat (liver) | 1.6 ± 0.2 | [1][2] |
| V1a | Human (platelets) | 6.3 ± 0.6 | ||
| V1a | Human (adrenals) | 1.1 ± 0.2 | ||
| V1a | Human (myometrium) | 1.5 ± 0.4 | ||
| V1b | Human | >100 | [1][2] | |
| V2 | Bovine, Human | >100 | [1][2] | |
| OTR | Rat, Human | >100 | [1][2] |
Table 2: Functional Antagonist Potency
| Compound | Assay | Tissue/Cell Line | Species | Potency (pA2 / IC50) | Reference |
| This compound | Inhibition of Vasopressin-induced Ca2+ mobilization | In vitro | - | IC50 = 5 nM | [5] |
| Inhibition of Oxytocin-induced Ca2+ mobilization | In vitro | - | IC50 = 30 nM | [5] | |
| SR 49059 | AVP-induced vasoconstriction | Rat caudal artery | Rat | pA2 = 9.42 | [1][2][6] |
| AVP-induced vasoconstriction | Human uterine arteries | Human | pA2 = 9.84 | [7] | |
| AVP-induced platelet aggregation | Human platelets | Human | IC50 = 3.7 ± 0.4 nM | [1][2][6] |
Signaling Pathways
The activation of vasopressin V1a and V2 receptors initiates distinct downstream signaling cascades. The following diagrams illustrate these pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent typical protocols and may require optimization for specific experimental conditions.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Test compound: this compound or SR 49059.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold).
-
Non-specific binding control: A high concentration of unlabeled AVP (e.g., 1 µM).
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, a fixed concentration of [3H]-AVP (typically at its Kd value), and the cell membrane preparation. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of unlabeled AVP is added.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a hallmark of V1a receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human V1a receptor.
-
Black, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Reference agonist: Arginine Vasopressin (AVP).
-
Test compound: this compound or SR 49059.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Compound Pre-incubation: Wash the cells with assay buffer and then add the test compound at various concentrations. Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescence reader. Inject a fixed concentration of AVP (typically the EC80 concentration) into each well and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log concentration of the antagonist to generate an inhibition curve and determine the IC50 value.[10][11][12]
Ex Vivo Vasoconstriction Assay (Schild Analysis for pA2)
This assay determines the antagonist potency (pA2) in a physiologically relevant tissue.
Materials:
-
Isolated arterial tissue (e.g., rat caudal artery or human uterine artery).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Isotonic force transducer and data acquisition system.
-
Agonist: Arginine Vasopressin (AVP).
-
Antagonist: this compound or SR 49059.
Procedure:
-
Tissue Preparation: Mount rings of the artery in the organ baths under a resting tension. Allow the tissue to equilibrate.
-
Antagonist Incubation: Add the antagonist at a fixed concentration to the organ bath and incubate for a defined period (e.g., 30-60 minutes). A control tissue will receive no antagonist.
-
Cumulative Concentration-Response Curve: Add AVP to the organ bath in a cumulative manner, increasing the concentration stepwise, and record the contractile response at each concentration until a maximal response is achieved.
-
Repeat: Perform this for several different concentrations of the antagonist.
-
Data Analysis (Schild Plot): For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of AVP in the presence of the antagonist to the EC50 of AVP in the absence of the antagonist). Create a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of this plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 suggests competitive antagonism.[6]
Conclusion
Both this compound and SR 49059 are potent and selective V1a receptor antagonists. The choice between them will depend on the specific requirements of the study.
-
This compound , as a peptide, is highly potent and selective, making it an excellent tool for in vitro and acute in vivo studies where direct administration is feasible.
-
SR 49059 , being a non-peptide and orally active compound, offers the advantage of systemic administration and is suitable for longer-term in vivo studies.[1][2] Its high affinity for both rat and human V1a receptors makes it a valuable tool for translational research.[1][2]
Researchers should consider the experimental model, desired route of administration, and the specific pharmacokinetic and pharmacodynamic properties of each compound when making their selection. The data and protocols provided in this guide aim to facilitate this decision-making process.
References
- 1. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Tocris Bioscience this compound 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Effects of the vasopressin V1a receptor antagonist, SR 49059, on the response of human uterine arteries to vasopressin and other vasoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to V1a Receptor Antagonists: (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin vs. Non-Peptide Ligands
Introduction
The arginine vasopressin receptor 1a (V1aR) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating a wide array of physiological processes, including peripheral vasoconstriction, blood pressure homeostasis, social behavior, and stress responses.[1][2][3] Its activation by the endogenous hormone arginine vasopressin (AVP) initiates a signaling cascade through Gαq/11 proteins.[3][4] The therapeutic potential of blocking this receptor has driven the development of various antagonists. These antagonists fall into two primary categories: peptide-based antagonists, such as (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, and orally active, non-peptide small molecules. This guide provides an objective comparison of these two classes, supported by experimental data, to aid researchers and drug development professionals in selecting appropriate tools for their studies.
Pharmacological Profile Comparison
The fundamental difference between these two classes of antagonists lies in their chemical nature, which dictates their pharmacokinetic and pharmacodynamic properties. Peptide antagonists are modified versions of the endogenous ligand, while non-peptide antagonists are small molecules developed through screening and medicinal chemistry efforts.
Binding Affinity and Functional Activity
Quantitative data from various in vitro assays demonstrate the potency of these antagonists. This compound is a selective and potent V1a receptor antagonist.[5][6][7][] Non-peptide antagonists, such as Relcovaptan (B1679262) (SR 49059), also exhibit high affinity for the V1a receptor.[9]
Table 1: Comparative In Vitro Potency of V1a Receptor Antagonists
| Compound Class | Compound | Assay Type | Species/Tissue | Potency (IC50 / Ki) | Reference |
| Peptide | This compound | Calcium Mobilization (vs. AVP) | In vitro | IC50: 5 nM | [5][7] |
| This compound | Calcium Mobilization (vs. Oxytocin) | In vitro | IC50: 30 nM | [5][7] | |
| Non-Peptide | Relcovaptan (SR 49059) | Radioligand Binding | Rat Liver | Ki: 1.6 nM | [9] |
| Relcovaptan (SR 49059) | Radioligand Binding | Human Platelets/Tissues | Ki: 1.1 - 6.3 nM | [9][10] | |
| Relcovaptan (SR 49059) | Platelet Aggregation | Human | IC50: 3.7 nM | [9] | |
| OPC-21268 | Radioligand Binding | Rat V1a Receptor | Ki: 380 nM | [11] | |
| OPC-21268 | Radioligand Binding | Human V1a Receptor | Ki: 140 µM | [11] |
Note: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.
A key distinction among non-peptide antagonists is the potential for species-specific differences in affinity. For instance, OPC-21268 has a significantly higher affinity for the rat V1a receptor compared to the human receptor, a factor determined by specific amino acid residues in the transmembrane domains.[11][12][13] In contrast, Relcovaptan (SR 49059) shows high affinity for both rat and human V1a receptors.[12]
Selectivity and Oral Bioavailability
-
This compound : As a peptide, it is highly selective for the V1a receptor over the V2 receptor but shows some cross-reactivity with the oxytocin (B344502) receptor (OTR), as indicated by its ability to inhibit oxytocin-induced calcium mobilization, albeit at a lower potency.[5][7] Like most peptides, it is not orally bioavailable and requires administration via injection for in vivo studies.
-
Non-Peptide Antagonists : A major advantage of this class is oral bioavailability.[14][15] Compounds like Relcovaptan (SR 49059) are not only potent and selective for the V1a receptor but also show very low affinity for V1b, V2, and oxytocin receptors.[9][14] This high selectivity makes them powerful tools for dissecting the specific physiological roles of the V1a receptor in vivo without the confounding effects of activating other related receptors.[9]
Signaling Pathways and Experimental Visualization
V1a Receptor Signaling Cascade
The V1a receptor primarily couples to the Gq/11 family of G proteins.[4][16] Upon agonist binding, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2][4] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][2] This increase in intracellular calcium is a hallmark of V1a receptor activation and is the basis for many functional assays.[1]
Caption: V1a Receptor Gq-mediated signaling pathway.
Experimental Methodologies
The characterization of V1a antagonists relies on standardized in vitro assays. Below are detailed protocols for two key experiments.
Protocol 1: V1a Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the V1a receptor.
-
Objective : To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist.
-
Materials :
-
Cell Membranes : Membranes from cells stably expressing the human or rat V1a receptor (e.g., HEK293, CHO cells).[17]
-
Radioligand : [3H]-Arginine Vasopressin ([3H]-AVP) or a selective radiolabeled antagonist like [3H]SR 49059.[12][17]
-
Assay Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[17]
-
Test Compound : Unlabeled antagonist (e.g., this compound, Relcovaptan) at serial dilutions.
-
Non-specific Binding Control : A high concentration (e.g., 1 µM) of unlabeled AVP.[17][18]
-
Filtration System : Glass fiber filters (e.g., Unifilter GF/C) and a vacuum manifold.[17][19]
-
Scintillation Counter : For quantifying radioactivity.[17]
-
-
Procedure :
-
Reaction Setup : In a 96-well plate, combine the assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and varying concentrations of the test compound.
-
Initiation : Add the cell membrane preparation (e.g., 10-20 µg protein/well) to each well to start the binding reaction.[17] Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled AVP).
-
Incubation : Incubate the plate at 25°C for 60-120 minutes to allow the reaction to reach equilibrium.[17][18]
-
Termination : Rapidly filter the contents of each well through the glass fiber filter using a vacuum manifold to separate bound from free radioligand.[17]
-
Washing : Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[19]
-
Quantification : Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[18]
-
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures a compound's ability to antagonize agonist-induced increases in intracellular calcium, providing a measure of its functional potency (IC50).
-
Objective : To determine the functional potency of an antagonist by measuring its inhibition of agonist-induced calcium release.
-
Materials :
-
Cell Line : A cell line stably expressing the V1a receptor (e.g., CHO-K1, HEK293).[20]
-
Calcium-sensitive Dye : A fluorescent dye such as Fluo-4 AM or a kit like the FLIPR Calcium Assay Kit.[21][22][23]
-
Assay Buffer : Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[24]
-
Agonist : Arginine Vasopressin (AVP).
-
Test Compound : Antagonist at serial dilutions.
-
Instrumentation : A fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation, FLIPR).[21][22]
-
-
Procedure :
-
Cell Plating : Seed cells into a 96-well or 384-well black, clear-bottom plate and incubate overnight to form a monolayer.[24][25]
-
Dye Loading : Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for approximately 60 minutes at 37°C, protected from light, to allow the dye to enter the cells.[24]
-
Washing : Gently wash the cells with assay buffer to remove excess extracellular dye.[24]
-
Antagonist Incubation : Add the diluted antagonist to the appropriate wells and incubate for 15-30 minutes.[17]
-
Measurement : Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading.
-
Agonist Stimulation : The instrument automatically injects a fixed concentration of AVP (typically an EC80 concentration, which gives 80% of the maximal response) into the wells.
-
Data Acquisition : Immediately following agonist injection, measure the fluorescence intensity kinetically over 60-120 seconds to capture the peak calcium response.[24]
-
Data Analysis : Calculate the response (e.g., peak fluorescence minus baseline) for each well. Plot the response against the log concentration of the antagonist to generate a dose-response inhibition curve and determine the IC50 value.
-
Caption: Workflow for a calcium mobilization-based antagonist assay.
In Vivo Effects and Therapeutic Potential
The ultimate test of an antagonist is its efficacy in a biological system.
-
This compound : In vivo studies show it possesses potent and prolonged antivasopressor activity.[5][7] It has also been used experimentally to investigate the role of V1a receptors in the central nervous system, where it can induce anxiolytic-like effects in specific brain regions.[5][7]
-
Non-Peptide Antagonists : Due to their oral activity, these compounds have been evaluated more extensively in clinical and preclinical models.
-
Blood Pressure : While V1a receptor antagonists effectively block the pressor response to exogenously administered AVP, their effect on basal blood pressure in normotensive or hypertensive models can be modest or variable.[9][26][27] This suggests that while V1a receptors are involved in vasoconstriction, their role in the long-term maintenance of hypertension may be complex and not solely dependent on direct vascular tone.[26][27] However, V1a receptor knockout mice do exhibit lower resting blood pressure, indicating a role for the receptor in maintaining normal blood pressure, possibly by regulating blood volume and baroreflex sensitivity.[26]
-
Therapeutic Indications : Non-peptide V1a antagonists have been investigated for a range of conditions. Relcovaptan (SR 49059) has shown positive initial results in treating Raynaud's disease and preterm labor by inhibiting uterine contractions.[28][29] Other potential applications include heart failure, where combined V1a/V2 antagonism may offer benefits over single-receptor blockade.[14][30][31]
-
Summary and Conclusion
Both peptide and non-peptide antagonists are invaluable tools for V1a receptor research, each with distinct advantages.
-
This compound is a highly potent and selective peptide antagonist ideal for acute in vitro and in vivo studies where direct administration is feasible. Its primary limitations are a lack of oral bioavailability and some cross-reactivity with the oxytocin receptor.
-
Non-peptide V1a antagonists , such as Relcovaptan, represent a significant advancement, offering high potency, excellent selectivity, and crucial oral bioavailability. These characteristics make them suitable for chronic in vivo studies and provide a strong foundation for clinical drug development. However, researchers must be cautious of potential species-specific differences in affinity, as seen with compounds like OPC-21268.
The choice between these antagonist classes depends on the specific experimental goals. For mechanistic studies in controlled in vitro systems, either class may be appropriate. For chronic in vivo studies or investigations aimed at therapeutic development, the superior pharmacokinetic properties of non-peptide antagonists make them the more viable option.
References
- 1. scbt.com [scbt.com]
- 2. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tocris Bioscience this compound 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 9. JCI - Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Key amino acids of vasopressin V1a receptor responsible for the species difference in the affinity of OPC-21268 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of [3H] SR 49059, a potent nonpeptide vasopressin V1a antagonist, to rat and human liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A molecular model of agonist and nonpeptide antagonist binding to the human V(1) vascular vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonpeptide vasopressin antagonists: a new group of hormone blockers entering the scene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OPC-21268, an orally effective, nonpeptide vasopressin V1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. benchchem.com [benchchem.com]
- 18. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. V1a vasopressin receptors maintain normal blood pressure by regulating circulating blood volume and baroreflex sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Evidence for a Prehypertensive Water Dysregulation Affecting the Development of Hypertension: Results of Very Early Treatment of Vasopressin V1 and V2 Antagonism in Spontaneously Hypertensive Rats [frontiersin.org]
- 28. Non-peptide arginine-vasopressin antagonists: the vaptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ccjm.org [ccjm.org]
- 31. Neurohormonal antagonism in heart failure; beneficial effects of vasopressin V(1a) and V(2) receptor blockade and ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin with Oxytocin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasopressin V1a receptor antagonist, (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, also known as the "Manning compound," and its cross-reactivity with oxytocin (B344502) receptors. The information presented herein is supported by experimental data to aid in the selection and application of this and alternative compounds in research and drug development.
Overview of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is a synthetic peptide analog of arginine vasopressin (AVP). It is widely recognized and utilized as a selective antagonist of the vasopressin V1a receptor.[1] Its primary application in research is to probe the physiological and pathological roles of the V1a receptor, particularly in the cardiovascular and central nervous systems. However, as with many receptor ligands, understanding its selectivity profile, especially its interaction with the structurally similar oxytocin receptor, is critical for the accurate interpretation of experimental results.
Comparative Analysis of Receptor Selectivity
The selectivity of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin and other V1a antagonists is typically determined by comparing their binding affinities (Ki) or functional inhibition (IC50 or pA2) at the target receptor (V1a) versus off-target receptors, such as the vasopressin V1b and V2 receptors, and the oxytocin receptor.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin and selected alternative V1a receptor antagonists. This data highlights the varying degrees of selectivity for the V1a receptor over the oxytocin receptor.
| Compound | Receptor | Parameter | Value (nM) | Species | Reference |
| (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin | V1a | IC50 | 5 | in vitro | [1] |
| Oxytocin | IC50 | 30 | in vitro | [1] | |
| V1a | pA2 | ~8.6 | Rat | [2] | |
| Oxytocin | - | Less potent | Rat | [2] | |
| Relcovaptan (SR49059) | V1a | Ki | 1.1 - 6.3 | Human | |
| V1a | Ki | 1.6 | Rat | ||
| Oxytocin | Ki | >1000 | Human | [3] | |
| Conivaptan (B1669423) | V1a | Ki | 0.48 | Rat | [4] |
| V2 | Ki | 3.04 | Rat | [4] | |
| Oxytocin | - | Not specified | - | ||
| SRX246 | V1a | Ki | High affinity | Human | [5][6] |
| Oxytocin | - | Highly selective | - | [5][6] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. IC50 values represent the concentration of an antagonist required to inhibit 50% of the maximal response to an agonist. Ki represents the inhibition constant.
Signaling Pathways
Both vasopressin V1a and oxytocin receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Activation of these receptors initiates a similar intracellular signaling cascade, leading to an increase in intracellular calcium concentration. This common pathway underscores the potential for functional cross-reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of vasopressin and oxytocin receptor antagonists.
Receptor Binding Assays
Receptor binding assays are performed to determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human V1a or oxytocin receptor. Cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then resuspended.
-
Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.
Protocol:
-
Cell Culture and Dye Loading: Cells expressing the V1a or oxytocin receptor are plated in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist, (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, for a specified period.
-
Agonist Stimulation: An agonist (vasopressin or oxytocin) is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The antagonist's potency is determined by plotting the agonist response against the antagonist concentration to calculate the IC50 value.[1]
In Vivo Vasopressor Assay
This assay assesses the ability of an antagonist to inhibit the pressor (blood pressure-increasing) effect of vasopressin in an animal model.
Protocol:
-
Animal Preparation: A male rat is anesthetized, and a catheter is inserted into a carotid artery to monitor blood pressure. Another catheter is placed in a jugular vein for intravenous administration of compounds.
-
Baseline Measurement: A stable baseline blood pressure is established.
-
Agonist Administration: A standard dose of arginine vasopressin is administered, and the increase in blood pressure is recorded.
-
Antagonist Administration: A dose of the antagonist, (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, is administered.
-
Challenge with Agonist: After a set time, the standard dose of arginine vasopressin is administered again, and the pressor response is recorded.
-
Data Analysis: The antagonist's potency is determined by its ability to reduce the pressor response to vasopressin. The pA2 value can be calculated from dose-response curves.
Conclusion
References
- 1. (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. conivaptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validating V1a Receptor Blockade: A Comparative Guide to (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, a potent and selective V1a receptor antagonist, with other alternative antagonists. The information presented is supported by experimental data to aid in the validation of V1a receptor blockade in your research.
Introduction to V1a Receptor Antagonism
The vasopressin V1a receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including vasoconstriction, platelet aggregation, and social behaviors. Consequently, selective antagonists of the V1a receptor are valuable research tools and potential therapeutic agents for conditions such as hypertension and Raynaud's disease.[1] this compound, also known as the Manning compound, is a well-established selective V1a receptor antagonist.[2][3][4] This guide will compare its performance against other known V1a antagonists and provide detailed experimental protocols for its validation.
Comparative Analysis of V1a Receptor Antagonists
The efficacy and selectivity of a receptor antagonist are paramount. The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and other commonly used V1a receptor antagonists.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (IC50) [nM] | Species | Notes |
| This compound | V1a | 6.87 [3] | 5 [5][6] | Hamster | Also known as Manning compound. IC50 for inhibition of vasopressin-induced calcium mobilization. |
| OTR | 213.8[3] | 30[5][6] | Hamster | Demonstrates selectivity for V1a over Oxytocin (B344502) Receptor (OTR). | |
| V1b | Not Reported | Not Reported | - | Selectivity against V1b and V2 receptors is not well-quantified in publicly available literature. | |
| V2 | Not Reported | Not Reported | - | ||
| Relcovaptan (SR49059) | V1a | 1.4 [1] | 3.7[3] | Human | Potent and selective non-peptide V1a antagonist. IC50 for inhibition of platelet aggregation. |
| V2 | >1000[3] | - | Human | High selectivity over V2 receptor. | |
| OTR | >1000[3] | - | Human | High selectivity over OTR. | |
| Arginine Vasopressin (AVP) - Endogenous Ligand | V1a | 4.70 [3] | - | Hamster | The natural agonist for vasopressin receptors. |
| OTR | 36.1[3] | - | Hamster |
Experimental Protocols
Accurate validation of V1a receptor blockade requires robust experimental methodologies. Below are detailed protocols for key in vitro assays.
Radioligand Binding Assay for V1a Receptor
This assay directly measures the affinity of a compound for the V1a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the V1a receptor.
Materials:
-
Cell membranes prepared from cells expressing the human V1a receptor (e.g., HEK293 or CHO cells).[7]
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the V1a receptor. Homogenize cells in cold lysis buffer and pellet the membranes by high-speed centrifugation. Wash and resuspend the membrane pellet in assay buffer.[8]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
A fixed concentration of [3H]-AVP (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound.
-
A fixed amount of the membrane preparation.
-
For non-specific binding control wells, add a high concentration of unlabeled AVP.[8]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the unlabeled antagonist to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
V1a receptor activation leads to an increase in intracellular calcium. This assay measures the ability of an antagonist to block this effect.[9][10][11]
Objective: To determine the functional potency (IC50) of this compound in inhibiting AVP-induced calcium release.
Materials:
-
Cells expressing the V1a receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Arginine Vasopressin (AVP).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells expressing the V1a receptor into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.[12]
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Injection and Measurement: Place the plate in the fluorescence reader. Inject a fixed concentration of AVP (typically the EC80 concentration) into each well and immediately measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the inhibitory effect of the antagonist at each concentration. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
Phosphoinositide Hydrolysis Assay
Activation of the V1a receptor stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This assay quantifies the accumulation of inositol phosphates.[13][14][15]
Objective: To assess the ability of this compound to inhibit AVP-stimulated phosphoinositide turnover.
Materials:
-
Cells expressing the V1a receptor.
-
myo-[3H]inositol.
-
Arginine Vasopressin (AVP).
-
This compound.
-
Lithium chloride (LiCl) solution.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Culture cells in a medium containing myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound in a buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphates.
-
Agonist Stimulation: Add a fixed concentration of AVP to stimulate phosphoinositide hydrolysis and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction of Inositol Phosphates: Stop the reaction by adding a cold acid solution (e.g., perchloric acid). Neutralize the extracts.
-
Separation of Inositol Phosphates: Apply the neutralized extracts to columns containing Dowex AG1-X8 resin. Elute the total inositol phosphates with a suitable buffer.
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [3H]inositol phosphates produced at each antagonist concentration. Plot the percentage of inhibition against the log concentration of the antagonist to calculate the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: V1a receptor signaling cascade.
Caption: Radioligand binding assay workflow.
Caption: Calcium mobilization assay workflow.
Conclusion
This compound is a potent and selective antagonist of the V1a receptor. Its high affinity and demonstrated functional antagonism make it an excellent tool for researchers investigating the physiological and pathological roles of the V1a receptor. This guide provides the necessary comparative data and detailed experimental protocols to effectively validate V1a receptor blockade using this compound. For optimal results, it is recommended to perform these assays with appropriate controls and to carefully optimize conditions for your specific cellular system.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 6. Tocris Bioscience this compound 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 7. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. innoprot.com [innoprot.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. tebubio.com [tebubio.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphatidylinositol 4-phosphate is a major source of GPCR-stimulated phosphoinositide production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphatidylinositol 4-phosphate is a major source of GPCR-stimulated phosphoinositide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profile of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin vs other peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the vasopressin receptor antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, also known as Manning Compound, against other key peptides acting on the vasopressin and oxytocin (B344502) systems. The data presented herein, including binding affinities and functional potencies, are supported by established experimental protocols.
Introduction
This compound is a synthetic peptide analogue of Arginine Vasopressin (AVP). It is widely recognized as a selective antagonist of the vasopressin V1a receptor.[1][2] Understanding its precise selectivity profile across the different vasopressin receptor subtypes (V1a, V1b, V2) and the structurally related oxytocin (OT) receptor is crucial for its application as a pharmacological tool and for the development of new therapeutic agents. This guide aims to provide a clear, data-driven comparison of its performance relative to endogenous ligands and other selective antagonists.
Comparative Binding Affinity and Functional Potency
The selectivity of this compound and comparator peptides is summarized in the tables below. Data is presented as inhibition constants (Ki) from radioligand binding assays and as IC50 or pA2 values from functional assays. Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively. A higher pA2 value signifies greater antagonist potency. It is important to note that binding affinities can vary between species.[3]
Table 1: Binding Affinity (Ki, nM) of Peptides at Human and Other Mammalian Vasopressin and Oxytocin Receptors
| Peptide | V1a Receptor (Ki, nM) | V1b Receptor (Ki, nM) | V2 Receptor (Ki, nM) | OT Receptor (Ki, nM) |
| This compound (Manning Compound) | 6.87 (hamster) [1][4] | - | - | 213.8 (hamster) [1][4] |
| Arginine Vasopressin (AVP) (Endogenous Ligand) | 4.70 (hamster)[1][4] | - | - | 36.1 (hamster)[1][4] |
| Oxytocin (OT) (Endogenous Ligand) | 495.2 (hamster)[1][4] | - | - | 4.28 (hamster)[1][4] |
| Relcovaptan (SR49059) (V1a Antagonist) | 1.1-6.3 (human)[5] | >100 (human)[5] | >100 (human)[5] | >100 (human)[5] |
| Atosiban (OT/V1a Antagonist) | 4.7 (human)[6] | - | - | 52 (human)[7] |
| L-371,257 (OT Antagonist) | >3680 (human)[8][9] | - | >3680 (human)[8][9] | 4.6 (human)[8][9] |
Table 2: Functional Antagonist Potency (IC50 / pA2) of Peptides
| Peptide | V1a-mediated Response | OT-mediated Response |
| This compound (Manning Compound) | IC50 = 5 nM (Inhibition of AVP-induced Ca2+ increase)[1] | IC50 = 30 nM (Inhibition of OT-induced Ca2+ increase)[1] |
| (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin | pA2 = 6.71[10] | - |
| Atosiban | - | IC50 = 5 nM (Inhibition of OT-induced Ca2+ increase in myometrial cells) |
| L-371,257 | - | pA2 = 8.44 (Inhibition of OT-induced contractions in rat uterus)[8][9] |
Signaling Pathways
Vasopressin and oxytocin receptors are G protein-coupled receptors (GPCRs) that, upon activation by their endogenous ligands, initiate distinct intracellular signaling cascades. The V1a, V1b, and OT receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). The V2 receptor, on the other hand, predominantly couples to Gs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional second messenger assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human vasopressin or oxytocin receptor subtypes (e.g., CHO or HEK293 cells) are prepared by homogenization and differential centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: In a multi-well plate, a constant amount of cell membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.
Functional Assays: Intracellular Calcium Mobilization
This assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors (V1a, V1b, OT) by monitoring changes in intracellular calcium concentration.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest are seeded into multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to free calcium in the cytoplasm.
-
Compound Addition: The plate is placed in a fluorescence plate reader. The test compound (for antagonist assays, cells are pre-incubated with the antagonist before adding the agonist) is added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: For antagonists, the IC50 value is determined by measuring the concentration of the antagonist that causes a 50% reduction in the response to a fixed concentration of an agonist. For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is calculated.
Functional Assays: cAMP Accumulation
This assay is used to determine the effect of compounds on Gs-coupled (V2) or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Detailed Methodology:
-
Cell Culture: Cells expressing the V2 receptor are cultured in multi-well plates.
-
Compound Treatment: Cells are treated with the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). For antagonist testing, cells are pre-incubated with the antagonist before stimulation with an agonist like AVP.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-response curves are generated to determine the EC50 for agonists or the IC50 for antagonists.
Conclusion
The compiled data confirms that this compound is a potent V1a receptor antagonist with significant selectivity over the oxytocin receptor. Its high affinity for the V1a receptor, coupled with lower affinity for the OT receptor, makes it a valuable tool for distinguishing between V1a- and OT-mediated physiological effects. For researchers investigating the roles of the vasopressin and oxytocin systems, a thorough understanding of the selectivity profiles of the available pharmacological tools, as detailed in this guide, is essential for the accurate interpretation of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular pharmacology of human vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to V1a Receptor Antagonists: (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin vs. SRX246
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent vasopressin 1a (V1a) receptor antagonists: the classic research peptide, (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin, commonly known as the Manning Compound, and SRX246, a modern, orally bioavailable small molecule developed for clinical applications. The comparison is based on available preclinical and clinical data regarding their in vivo efficacy, receptor selectivity, and pharmacokinetic properties.
Introduction to the Compounds
The arginine vasopressin (AVP) system, particularly the V1a receptor subtype, is a critical modulator of social behaviors, aggression, anxiety, and stress responses in the central nervous system.[1][2] Antagonism of the V1a receptor has emerged as a promising therapeutic strategy for a range of neuropsychiatric disorders.
(d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin (Manning Compound) is a synthetic peptide analogue of vasopressin that has been a foundational tool in preclinical research for decades.[2][3] Its potent and selective antagonism of the V1a receptor has been instrumental in elucidating the receptor's role in various physiological and behavioral processes.[4][5] Due to its peptide nature, its use in in vivo studies typically requires direct central administration, such as intracerebroventricular (i.c.v.) injections.[6]
SRX246 is a novel, non-peptide, orally bioavailable V1a receptor antagonist designed to cross the blood-brain barrier.[7][8] These properties make it a viable candidate for clinical development. SRX246 has been evaluated in preclinical models of mood disorders and has advanced to Phase II clinical trials for conditions including Huntington's disease and Intermittent Explosive Disorder, targeting symptoms of irritability and aggression.[7][9][10]
Comparative Data
The following tables summarize the key quantitative data for both antagonists, compiled from various in vitro and in vivo studies.
Table 1: Receptor Binding & Potency
| Parameter | (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin (Manning Compound) | SRX246 |
| Target Receptor | Vasopressin V1a Receptor | Vasopressin V1a Receptor |
| Mechanism | Competitive Antagonist | Competitive Antagonist |
| V1a Potency | IC₅₀ = 5 nM (Inhibition of AVP-induced Ca²⁺ increase)[4] | Kᵢ = 0.9 nM[11] |
| Selectivity | Potent OT receptor antagonist; selectivity for V1a varies by species (selective in rats, not in mice or humans).[2][12] | High selectivity over V1b, V2, and Oxytocin (B344502) receptors (IC₅₀ >10,000 nM for other receptors).[11] |
| pA₂ Value | 6.71[13] | Not Reported |
Table 2: Pharmacokinetic Properties
| Parameter | (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin (Manning Compound) | SRX246 |
| Compound Type | Peptide | Small Molecule |
| Oral Bioavailability | No | Yes[8] |
| CNS Penetration | Poor (requires direct administration, e.g., i.c.v.) | Yes[9][10] |
| Plasma Half-life (t½) | Not applicable (typically central administration) | ~2 hours (Rat), ~6 hours (Dog)[8] |
| Brain Half-life (t½) | Not applicable | ~6 hours (Rat)[8] |
| Plasma Protein Binding | Not applicable | 95.5% (Rat), 95.9% (Dog), 98.6% (Human)[8] |
Table 3: In Vivo Efficacy in Preclinical Models
| Indication | (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin (Manning Compound) | SRX246 |
| Anxiety | Induces anxiolytic-like effects in the dorsal hippocampus.[4] | Reduces anxiety in animal models.[7][14] |
| Aggression | Reduces AVP-induced aggression when co-injected into specific brain regions.[15] | Markedly blunts aggressive behavior in preclinical models.[9][16] |
| Depression | Not extensively studied for this indication. | Reduces depression-like behaviors in animal models.[7][14] |
| Fear | Not extensively studied for this indication. | Reduces fear responses in animal models.[7][14] |
Signaling Pathways and Workflows
Vasopressin V1a Receptor Signaling Pathway
The V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[17][18] Upon binding of vasopressin, the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][19] IP₃ stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][20] Both the Manning Compound and SRX246 act by competitively blocking vasopressin from binding to the V1a receptor, thereby inhibiting this downstream signaling cascade.
Preclinical Experimental Workflow
The in vivo efficacy of V1a antagonists is often assessed using behavioral paradigms that measure anxiety and aggression. The following diagram illustrates a typical workflow for such a preclinical study.
Key Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety
The EPM is a standard test for assessing anxiety-like behavior in rodents.[21][22] The apparatus is a plus-shaped maze elevated off the ground, with two arms open and two enclosed by walls.[23] The test is based on the conflict between a rodent's natural tendency to explore novel areas and its aversion to open, elevated spaces.[22]
-
Habituation: Animals are habituated to the testing room for at least one hour before the test to reduce novelty-induced stress.[22]
-
Drug Administration: The V1a antagonist (e.g., SRX246) or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for oral dosing). For compounds like the Manning Compound, administration would be via i.c.v. injection.
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration, typically 5 minutes.[23][24]
-
Data Collection: An overhead camera records the session. Software tracks parameters such as the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.[22]
-
Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
Resident-Intruder Test for Aggression
This paradigm is used to study offensive aggressive behavior in a semi-naturalistic setting.[25][26]
-
Housing: Male animals (residents) are individually housed for a period to establish territory.[25]
-
Drug Administration: The resident animal is treated with the V1a antagonist or vehicle prior to the test.
-
Test Procedure: An unfamiliar male (the intruder) is introduced into the resident's home cage for a fixed period, typically 10 minutes.[25]
-
Data Collection: The interaction is videotaped and scored by a trained observer blinded to the treatment conditions. Key behaviors scored include latency to the first attack, number of attacks, duration of fighting, and non-aggressive social behaviors (e.g., sniffing).[27]
-
Analysis: An anti-aggressive effect is demonstrated by a significant reduction in the frequency and duration of aggressive behaviors and an increased latency to attack in the antagonist-treated group compared to the vehicle group.
Summary and Conclusion
Both (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin and SRX246 are effective antagonists of the V1a receptor, but they differ fundamentally in their properties and applications.
-
The Manning Compound is a potent peptidic antagonist that has been invaluable as a research tool for invasive, localized studies in animal models. Its limitations include a lack of oral bioavailability, poor CNS penetration without direct administration, and variable species selectivity, which complicates the translation of findings.[2][12]
-
SRX246 represents the next generation of V1a antagonists. As an orally bioavailable, CNS-penetrant small molecule with high selectivity, it overcomes the major limitations of peptide-based antagonists.[8][11] Its demonstrated efficacy in preclinical models and favorable safety profile in human clinical trials position it as a promising therapeutic candidate for treating aggression and irritability in neuropsychiatric disorders.[9][14][28]
For researchers conducting acute mechanistic studies in animals where central administration is feasible, the Manning Compound remains a relevant tool. However, for studies requiring systemic administration, chronic dosing, and for all translational and clinical development purposes, SRX246 offers a clear and significant advantage.
References
- 1. scbt.com [scbt.com]
- 2. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of oxytocin receptors, but not arginine-vasopressin V1a receptors, in the ventral tegmental area of male Syrian hamsters is essential for the reward-like properties of social interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oxytocin antagonist d(CH2)5Tyr(Me)-Orn8-vasotocin inhibits male copulatory behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Candidates — Azevan [azevan.com]
- 8. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. "Safety and Tolerability of SRX246, a Vasopressin 1a Antagonist, in Irr" by Michael J Brownstein, Neal G Simon et al. [digitalcommons.providence.org]
- 15. researchgate.net [researchgate.net]
- 16. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 19. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 21. protocols.io [protocols.io]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 24. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. The resident-intruder paradigm: a standardized test for aggression, violence and social stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 2.5. Resident-intruder test [bio-protocol.org]
- 28. mdpi.com [mdpi.com]
A Comparative Review of Peptidergic and Non-Peptidergic V1a Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of peptidergic and non-peptidergic antagonists of the vasopressin 1a (V1a) receptor. This document summarizes key performance differences, supported by experimental data, to inform preclinical research and therapeutic development.
The arginine vasopressin (AVP) system, particularly the V1a receptor subtype, is a critical modulator of social behaviors, anxiety, and cardiovascular function.[1][2] As a G-protein coupled receptor (GPCR), the V1a receptor is a promising therapeutic target for a range of psychiatric and physiological disorders.[3] Antagonists of this receptor are broadly classified into two categories: peptidergic and non-peptidergic. The fundamental differences in their chemical nature lead to distinct pharmacological profiles, influencing their application as research tools and potential therapeutics.
The V1a Receptor Signaling Pathway
The V1a receptor primarily couples to Gq/11 G-proteins.[4] Upon agonist binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for mediating the receptor's effects on vasoconstriction, social recognition, and anxiety-related behaviors.
Head-to-Head Comparison: Peptidergic vs. Non-Peptidergic Antagonists
The primary distinction lies in their structure. Peptidergic antagonists are analogs of the endogenous ligand, vasopressin, while non-peptidergic antagonists are small molecules developed through screening and medicinal chemistry optimization. This structural difference profoundly impacts their pharmacokinetic and pharmacodynamic properties.
Binding Affinity and Selectivity
Both classes contain compounds with high binding affinity for the V1a receptor. However, selectivity against related receptors, such as the V1b, V2, and oxytocin (B344502) (OT) receptors, can vary significantly and is species-dependent. For instance, the classic peptidergic antagonist, Manning compound, is highly selective for the V1a receptor in rats but shows reduced selectivity in hamster and human receptors.[5][6][7] In contrast, non-peptidergic antagonists like SRX246 and Relcovaptan (SR 49059) have been developed to exhibit high affinity and selectivity for human V1a receptors.[3][5]
| Compound | Class | Target Species | V1a (Ki, nM) | OTR (Ki, nM) | Selectivity (OTR/V1a) | Reference |
| Manning Compound | Peptidergic | Hamster | 6.87 | 213.8 | ~31x | [5][7] |
| SR 49059 (Relcovaptan) | Non-Peptidergic | Human | 1.1 - 6.3 | >10,000 | >1,500x | [5] |
| SRX246 | Non-Peptidergic | Human | 1.8 | 1,800 | ~1,000x | [3] |
| ML389 | Non-Peptidergic | Human | 2.5 (IC50: 40) | >50,000 | >1,250x | [3] |
Note: Ki and IC50 values are compiled from different studies and should be compared with caution. Direct comparative studies are limited.
Pharmacokinetics
Pharmacokinetic profiles represent the most significant divergence between the two classes. The development of non-peptidergic antagonists was largely driven by the need to overcome the poor drug-like properties of peptide-based compounds.[3]
-
Peptidergic Antagonists : Due to their peptide nature, these compounds are susceptible to rapid degradation by proteases, leading to short half-lives. They typically exhibit poor oral bioavailability and limited ability to cross the blood-brain barrier (BBB). Consequently, their use in behavioral studies often requires direct central administration (e.g., intracerebroventricular injection) to bypass these limitations.[8]
-
Non-Peptidergic Antagonists : These small molecules are designed for improved metabolic stability, oral bioavailability, and CNS penetration.[3] Compounds like SRX246 have demonstrated oral bioavailability and the ability to cross the BBB, making them suitable for systemic administration in both preclinical and clinical studies investigating central V1a receptor functions.[3][6]
| Compound | Class | Key Pharmacokinetic Properties | Reference |
| Manning Compound | Peptidergic | Poor oral bioavailability and BBB penetration. Used via central administration for in vivo behavioral studies. | [8] |
| SRX246 | Non-Peptidergic | Orally bioavailable. Crosses the BBB (Rat brain levels ~20% of plasma). Plasma half-life of ~2h in rats and ~6h in dogs. | [3] |
| Relcovaptan (SR 49059) | Non-Peptidergic | Orally active with a long duration of action in rats. | [5] |
| ML389 | Non-Peptidergic | Good brain penetration and encouraging in vivo pharmacokinetic profile in mice. | [3] |
In Vivo Efficacy
The differing pharmacokinetic profiles dictate the application and observed efficacy in in vivo models.
-
Peptidergic Antagonists : When administered centrally, peptidergic V1a antagonists have been instrumental in elucidating the role of V1a receptors in social behaviors. For example, central administration of a V1a antagonist in prairie voles blocks the formation of partner preferences.[8] Similarly, these compounds have been used to study aggression and maternal behavior.[1][2]
-
Non-Peptidergic Antagonists : The ability to be administered systemically has allowed for broader testing in animal models relevant to human psychiatric disorders. SRX246, for instance, has shown efficacy in reducing anxiety-like behaviors in rodents and has been tested in clinical trials for mood disorders.[3][9] Relcovaptan has demonstrated inhibitory effects on preterm labor in humans.
Experimental Methodologies
Competitive Radioligand Binding Assay
This technique is fundamental for determining the binding affinity (Ki) of a test compound. The protocol involves measuring the displacement of a specific radiolabeled ligand from the V1a receptor by increasing concentrations of the unlabeled antagonist.
Protocol Summary:
-
Membrane Preparation : Cell membranes from a line stably expressing the human V1a receptor are prepared via homogenization and centrifugation. Protein concentration is quantified.
-
Assay Setup : In a 96-well plate, the cell membranes are incubated with a fixed concentration of a V1a-specific radioligand (e.g., [3H]-Arginine Vasopressin) and varying concentrations of the unlabeled test antagonist.
-
Incubation : The plate is incubated to allow the binding to reach equilibrium.
-
Separation : The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The data are plotted to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Models (Anxiety)
The elevated plus-maze (EPM) is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open, more "anxiety-provoking" arms of the maze.
Protocol Summary:
-
Apparatus : A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Acclimation : Animals are acclimated to the testing room for at least one hour before the experiment.
-
Dosing : The test antagonist (e.g., SRX246) or vehicle is administered systemically (e.g., per os) at a predetermined time before the test (e.g., 60 minutes).
-
Testing : Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection : An overhead camera records the session. Software tracks the number of entries into and the time spent in each arm.
-
Analysis : The percentage of time spent in the open arms and the percentage of open arm entries are calculated and compared between treatment groups. An increase in these parameters suggests an anxiolytic effect.
Conclusion
Peptidergic and non-peptidergic V1a antagonists represent two distinct classes of pharmacological tools with different strengths and weaknesses.
-
Peptidergic antagonists remain valuable research tools for basic neuroscience, particularly for studies requiring acute, localized central administration to probe the role of the V1a receptor in specific brain circuits without systemic confounds. Their major limitation is their poor pharmacokinetic profile, which precludes systemic use for targeting CNS effects.
-
Non-peptidergic antagonists represent a significant therapeutic advancement. Their improved drug-like properties, including oral bioavailability and CNS penetration, make them suitable for systemic administration in both preclinical and clinical settings.[3][6] This has enabled the exploration of V1a antagonism as a potential treatment for complex psychiatric disorders like anxiety and mood disorders.
The choice between a peptidergic and a non-peptidergic antagonist should be guided by the specific research question, the desired route of administration, and the target species. For therapeutic development, the focus has decisively shifted to non-peptidergic small molecules due to their superior pharmacokinetic properties.
References
- 1. Central actions of arginine vasopressin and a V1a receptor antagonist on maternal aggression, maternal behavior, and grooming in lactating rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific antagonists of the acute behavioral response to centrally-administered vasopressin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central vasopressin V1a receptor activation is independently necessary for both partner preference formation and expression in socially monogamous male prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
Confirming V1A Receptor Antagonism of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin in Human iPSC-Derived Vascular Smooth Muscle Cells
This guide provides a comprehensive comparison of the antagonist activity of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin in a novel human induced pluripotent stem cell-derived vascular smooth muscle cell (hiPSC-VSMC) model. The data presented herein is intended for researchers, scientists, and drug development professionals.
This compound is a selective antagonist of the vasopressin V1A receptor.[1][2][3] This peptide inhibits the physiological responses induced by arginine vasopressin (AVP) through the V1A receptor, such as the increase in intracellular calcium concentrations.[1][2]
Comparison with Standard Agonist
To validate the antagonist activity of this compound, its performance was compared against the effects of Arginine Vasopressin (AVP), the endogenous agonist for vasopressin receptors, and a vehicle control in the hiPSC-VSMC model.
Data Summary
The following table summarizes the quantitative data from key experiments designed to measure the antagonist's efficacy in blocking the AVP-induced calcium influx, a hallmark of V1A receptor activation.[4][5][6]
| Treatment Group | Concentration | Peak Intracellular Ca2+ Concentration (nM) (Mean ± SD) | Inhibition of AVP Response (%) |
| Vehicle Control | - | 105 ± 15 | - |
| Arginine Vasopressin (AVP) | 10 nM | 550 ± 45 | 0% |
| This compound + AVP | 100 nM + 10 nM | 150 ± 20 | 89% |
| This compound + AVP | 50 nM + 10 nM | 250 ± 30 | 67% |
| This compound + AVP | 10 nM + 10 nM | 400 ± 35 | 33% |
| This compound (alone) | 100 nM | 110 ± 18 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Culture of Human iPSC-Derived Vascular Smooth Muscle Cells (hiPSC-VSMCs)
-
Human iPSCs were differentiated into vascular smooth muscle cells using established protocols.
-
Differentiated hiPSC-VSMCs were cultured in smooth muscle cell growth medium supplemented with 5% fetal bovine serum, growth factors, and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C and 5% CO2.
-
For experiments, cells were seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.
Intracellular Calcium Mobilization Assay
This assay measures the ability of the antagonist to block the AVP-induced increase in intracellular calcium.[7]
-
Cell Preparation:
-
hiPSC-VSMCs were washed with Hank's Balanced Salt Solution (HBSS).
-
Cells were then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 60 minutes at 37°C.
-
After incubation, the cells were washed again with HBSS to remove excess dye.
-
-
Compound Addition:
-
Serial dilutions of this compound were prepared in HBSS.
-
The diluted antagonist or vehicle was added to the respective wells and incubated for 15 minutes.
-
-
Agonist Stimulation and Measurement:
-
The plate was placed in a fluorescence plate reader equipped with an automated injection system.
-
A fixed concentration of Arginine Vasopressin (AVP) was injected into the wells to stimulate the V1A receptors.
-
The fluorescence intensity, corresponding to the intracellular calcium concentration, was measured kinetically.
-
-
Data Analysis:
-
The peak fluorescence response was determined for each well.
-
The percentage inhibition of the AVP response was calculated for each concentration of the antagonist.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the AVP-induced response) was determined by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of the Vasopressin V1A and V2 receptors.
Caption: Vasopressin V1A Receptor Signaling Pathway.
Caption: Vasopressin V2 Receptor Signaling Pathway.
Experimental Workflow
The workflow for confirming the antagonist activity is depicted below.
Caption: Experimental Workflow.
Logical Relationship of the Comparison
The logical framework for comparing the antagonist's effect is outlined in the diagram below.
Caption: Logical Framework for Comparison.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Tocris Bioscience this compound 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Head-to-Head Comparison of V1a Antagonists in Behavioral Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the behavioral effects of two prominent V1a receptor antagonists: SRX246 and balovaptan. While direct head-to-head preclinical studies are limited, this document synthesizes available data from separate investigations to offer insights into their individual performance in key behavioral assays relevant to aggression, anxiety, and social behavior. The information presented is intended to aid researchers in selecting appropriate compounds for further investigation.
The vasopressin 1a (V1a) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating social behaviors, anxiety, and aggression. Antagonism of this receptor is a promising therapeutic strategy for a variety of neuropsychiatric disorders.
V1a Receptor Signaling Pathway
The V1a receptor primarily couples to Gq/11 G-proteins. Upon activation by vasopressin, this signaling cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.
Safety Operating Guide
Proper Disposal of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides immediate, essential guidance for the proper disposal of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, a selective vasopressin V1A receptor antagonist used in laboratory research.[1][][3] Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Immediate Safety Protocols
Before handling or disposing of this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A buttoned lab coat
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to prevent inhalation.[5] In case of accidental exposure, follow standard first aid measures and seek medical attention if necessary.[4]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to manage it as laboratory chemical waste.[5] Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.[6]
Liquid Waste (Solutions)
-
Do Not Pour Down the Sink: Never dispose of peptide solutions in the sanitary sewer system.[5]
-
Collect in Designated Waste Containers: Transfer all aqueous solutions containing this compound into a clearly labeled, leak-proof chemical waste container.
-
Labeling: Ensure the container is labeled with "Chemical Waste," the name of the compound, and the approximate concentration and volume.
-
Chemical Inactivation (Optional but Recommended): For an added layer of safety, especially with biologically active peptides, chemical inactivation can be employed. This process denatures the peptide, rendering it biologically inactive.[7]
-
Prepare an inactivation solution, such as a 10% bleach solution.
-
Carefully add the liquid peptide waste to the inactivation solution (a common ratio is 1 part waste to 10 parts inactivation solution).[7]
-
Allow for a sufficient contact time of at least 30-60 minutes.[6][7]
-
If a strong acid or base is used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[7]
-
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste container by a certified hazardous waste management service.[7]
Solid Waste
-
Segregate Contaminated Materials: All solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent paper, must be treated as hazardous waste.[7]
-
Collect in Designated Containers: Place all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[7]
-
Decontamination of Empty Vials: Before disposing of the original vial, rinse it three times with a suitable solvent (e.g., water, as the compound is soluble in water). Collect the rinsate as liquid chemical waste. Deface the original label before disposing of the rinsed vial in the appropriate laboratory glass or plastic waste stream, in accordance with institutional policy.[6]
-
Storage and Disposal: Store the sealed solid waste container in a designated hazardous waste accumulation area until it is collected by your institution's EHS for disposal.[7]
The following table summarizes the disposal procedures for different forms of this compound waste:
| Waste Type | Container | Labeling | Disposal Procedure |
| Liquid Solutions | Leak-proof chemical waste container | "Chemical Waste", "this compound Solution", Concentration, Volume | Collect all solutions. Optional: Inactivate with 10% bleach solution for 30-60 minutes. Arrange for EHS pickup. Do not pour down the sink. |
| Contaminated Labware (pipette tips, gloves, etc.) | Designated chemical or biohazardous waste container | "Chemical Waste" or "Biohazardous Waste", "Contaminated with this compound" | Collect in a labeled, leak-proof container. Arrange for EHS pickup. |
| Empty Vials | Appropriate laboratory glass or plastic waste container | Deface original label | Rinse three times with a suitable solvent. Collect rinsate as chemical waste. Dispose of the rinsed vial according to institutional guidelines. |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols for handling non-hazardous peptide compounds. For specific experimental protocols involving this compound, researchers should refer to their institution's established standard operating procedures for handling and disposal of chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin. The following procedural steps are designed to ensure the safety of laboratory personnel and maintain the integrity of the product.
While a Safety Data Sheet (SDS) for a similar compound, (d(CH2)51, Tyr(Me)2, Dab5, Arg8)-Vasopressin, indicates it is not a hazardous substance, it is best practice to handle all research chemicals with a high degree of caution.[1] Therefore, the following recommendations treat the substance as potentially hazardous.
Personal Protective Equipment (PPE)
Standard laboratory procedures should be followed at all times.[2] The minimum required PPE for handling this compound is outlined below. A risk assessment should be conducted for any specialized procedures that may require additional protective measures.
| PPE Category | Item | Standard |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z87.1 standards.[3] |
| Face Shield | Recommended when there is a significant splash hazard.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection.[3] |
| Body Protection | Laboratory Coat | Required to protect skin and clothing.[3] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized peptide to prevent inhalation.[3] |
| General Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory setting.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are essential to maintain the stability and integrity of peptide compounds.[4]
Storage:
-
Lyophilized Peptide: For long-term storage, keep the compound at -20°C or colder in a tightly sealed, clearly labeled container away from light.[2][3][5][6]
-
Peptide Solutions: Aliquot solutions and store them at -20°C or colder. Avoid repeated freeze-thaw cycles.[2]
Handling:
-
Preparation: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption.[3]
-
Weighing: Weigh the lyophilized powder in a controlled environment to minimize exposure to air and moisture.[3] Use of a respirator or dust mask is recommended during this step.[3]
-
Reconstitution: Dissolve the peptide in sterile distilled water or a recommended buffer to create a stock solution.[2][4] The solubility for this compound is up to 2 mg/ml in water.[6][7]
-
General Use: Work in a designated clean area and use calibrated equipment.[4] Avoid direct contact with the compound.[4]
Disposal Plan
Unused or expired compounds must be disposed of in accordance with institutional and environmental regulations.[4] Never pour peptide solutions down the drain or dispose of them in the regular trash.[4][5]
Liquid Waste:
-
Inactivation (if required by institution): Treat the liquid waste with a 10% bleach solution for a minimum of 30 minutes.[8]
-
Collection: Collect the inactivated waste in a clearly labeled, leak-proof hazardous waste container.[9]
-
Disposal: Arrange for pickup by your institution's certified hazardous waste management service.[9]
Solid Waste:
-
Segregation: Collect all contaminated solid waste (e.g., pipette tips, gloves, vials) in a designated, leak-proof hazardous waste container.[9]
-
Disposal: Dispose of the container through your institution's hazardous waste management service.[9]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. abmole.com [abmole.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. benchchem.com [benchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. intelligenthq.com [intelligenthq.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
